PRX933 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14;/h2-6,12-13,18H,7-11H2,1H3;1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQDAMABRIBIHR-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of a Targeted Kinase Inhibitor
Disclaimer: Initial searches for "PRX933 hydrochloride" did not yield specific information on a compound with this designation. This suggests that the name may be an internal code for a compound not yet disclosed in public literature, or it may be a hypothetical name. To fulfill the detailed requirements of your request, this document provides an illustrative in-depth technical guide using the well-characterized kinase inhibitor, Imatinib , as a representative example. The structure, data, and visualizations provided are based on publicly available scientific literature for Imatinib and serve to demonstrate the requested format and depth of analysis.
Whitepaper: The Core Mechanism of Action of Imatinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: Imatinib is a small-molecule kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its success lies in its high affinity and specificity for the ATP-binding site of a select few tyrosine kinases, primarily Bcr-Abl, c-KIT, and PDGF-R. By competitively inhibiting these key oncogenic drivers, Imatinib blocks downstream signaling pathways essential for tumor cell proliferation and survival. This guide details the molecular mechanism of Imatinib, presents key quantitative pharmacological data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.
Molecular Target and Binding Mechanism
Imatinib functions as an ATP-competitive inhibitor. It selectively binds to the ATP-binding pocket of its target kinases when they are in their inactive conformation. This binding action stabilizes the inactive state of the kinase, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation. This inhibition of kinase activity effectively shuts down the downstream signaling cascades that are constitutively activated by these oncogenic kinases.
The primary molecular targets of Imatinib include:
-
Bcr-Abl: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is the hallmark of Chronic Myeloid Leukemia (CML).
-
c-KIT: A receptor tyrosine kinase. Activating mutations in c-KIT are the primary oncogenic driver in approximately 85% of Gastrointestinal Stromal Tumors (GIST).
-
PDGF-R (Platelet-Derived Growth Factor Receptor): A receptor tyrosine kinase implicated in the pathogenesis of various malignancies.
Quantitative Pharmacological Data
The potency and selectivity of Imatinib have been quantified across numerous preclinical studies. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.
| Target Kinase | Assay Type | IC50 Value (nM) | Cell Line / System |
| v-Abl | In vitro kinase assay | 600 | - |
| Bcr-Abl | Cell-based autophosphorylation | 250 | Bcr-Abl expressing cells |
| c-KIT | In vitro kinase assay | 100 | - |
| PDGF-R | In vitro kinase assay | 100 | - |
| SRC | In vitro kinase assay | > 100,000 | - |
| EGFR | In vitro kinase assay | > 100,000 | - |
Data presented are representative values compiled from various preclinical studies. Actual values may vary based on specific experimental conditions.
Core Signaling Pathway Inhibition
Imatinib's therapeutic effect is a direct result of its ability to block the signaling pathways driven by its target kinases. In the context of CML, the Bcr-Abl fusion protein promotes cell proliferation and inhibits apoptosis through several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.
As illustrated, Imatinib directly inhibits the kinase activity of Bcr-Abl, c-KIT, and PDGF-R, thereby preventing the phosphorylation and activation of downstream effector proteins like GRB2, SOS, and PI3K. This blockade leads to the downregulation of signals promoting cell proliferation and survival, ultimately inducing apoptosis in the target cancer cells.
Key Experimental Protocols
The mechanism of action of Imatinib was elucidated through a series of key in vitro and cell-based assays. Below are outlines of the typical methodologies employed.
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Protocol:
-
Reagents: Purified recombinant kinase (e.g., Abl, c-KIT), specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and test compound (Imatinib).
-
Procedure: The kinase, substrate, and varying concentrations of Imatinib are incubated together in an appropriate reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the reaction mixture is transferred to a phosphocellulose membrane, which captures the phosphorylated substrate. Unreacted ATP is washed away.
-
Quantification: The amount of radiolabeled phosphate (B84403) incorporated into the substrate is measured using a scintillation counter.
-
Analysis: The percentage of kinase inhibition is calculated relative to a control reaction (without inhibitor). The IC50 value is determined by plotting inhibition versus inhibitor concentration.
-
-
Objective: To measure the ability of a compound to inhibit the autophosphorylation of a target kinase within a cellular context.
-
Protocol:
-
Cell Culture: A cell line engineered to express the target kinase (e.g., K562 cells, which endogenously express Bcr-Abl) is cultured.
-
Treatment: Cells are treated with various concentrations of Imatinib for a specified period.
-
Lysis: Cells are harvested and lysed to release cellular proteins.
-
Immunoprecipitation (Optional): The target kinase is isolated from the cell lysate using a specific antibody.
-
Detection (Western Blot): The protein lysates (or immunoprecipitated proteins) are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Abl). A second antibody for the total amount of the kinase protein is used as a loading control.
-
Analysis: The band intensity corresponding to the phosphorylated kinase is quantified and normalized to the total kinase. The IC50 is calculated based on the reduction in phosphorylation at different Imatinib concentrations.
-
PRX933 Hydrochloride: An In-depth Analysis of its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX933 hydrochloride, also identified by its synonyms GW876167 hydrochloride and BVT-933 hydrochloride, is a potent and selective agonist for the serotonin (B10506) 5-HT2c receptor. This document provides a comprehensive technical overview of this compound, focusing on its primary molecular target, mechanism of action, and the experimental methodologies used for its characterization. All available quantitative data has been summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological profile.
Primary Molecular Target: The 5-HT2c Receptor
Quantitative Pharmacological Data
Table 1: Summary of Preclinical and Clinical Development for this compound (BVT-933)
| Development Phase | Indication | Status |
| Preclinical | Not specified | Completed |
| Phase IIa | Obesity | Completed in 2002 |
| Phase IIb | Obesity | Initiated in 2003 |
Data synthesized from available press releases regarding BVT-933.
Signaling Pathways of the 5-HT2c Receptor
As an agonist, this compound initiates a cascade of intracellular signaling events upon binding to the 5-HT2c receptor. The 5-HT2c receptor is known to be promiscuous in its G-protein coupling, leading to the activation of multiple downstream pathways.
The canonical signaling pathway for the 5-HT2c receptor involves its coupling to Gq/11 proteins . This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In addition to the primary Gq/11 pathway, the 5-HT2c receptor can also couple to Gi/o/z and G12/13 proteins , as well as engage β-arrestin pathways, which can lead to the modulation of other signaling cascades, including the ERK1/2 pathway. This phenomenon, known as functional selectivity or biased agonism, allows for different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. The specific signaling bias of this compound has not been publicly disclosed.
Experimental Protocols
While the specific protocols used for the characterization of this compound are proprietary, this section outlines the standard methodologies employed in the field for assessing the affinity and functional activity of compounds at the 5-HT2c receptor.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the 5-HT2c receptor are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Assay (for determining agonist potency, EC50)
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Protocol Outline:
-
Cell Culture: Cells stably expressing the 5-HT2c receptor are cultured in a suitable medium.
-
Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium.
-
Compound Addition: Varying concentrations of the test agonist (e.g., this compound) are added to the cells.
-
Fluorescence Measurement: The change in fluorescence is measured over time using a plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Conclusion
This compound is a selective 5-HT2c receptor agonist that has been investigated for its therapeutic potential in metabolic disorders. Its primary mechanism of action involves the activation of the 5-HT2c receptor and the subsequent modulation of intracellular signaling pathways, primarily through the Gq/11-PLC-IP3/DAG cascade. Further disclosure of its detailed pharmacological data, including its binding affinity, functional potency, and selectivity profile, will be crucial for a more complete understanding of its therapeutic potential and for guiding future drug development efforts targeting the 5-HT2c receptor.
References
PRX933 Hydrochloride: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Selective 5-HT2c Receptor Agonist.
Introduction
PRX933 hydrochloride, also known by its synonyms GW876167 hydrochloride and BVT-933 hydrochloride, is a potent and selective serotonin (B10506) 2C (5-HT2c) receptor agonist.[1][2] Initially investigated for the treatment of obesity, it has also been explored for the acute management of hypertension, particularly in overweight and obese patient populations.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
The chemical identity of this compound is well-defined, with its molecular formula and structure confirmed through various analytical techniques.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-((2-(pyridin-3-yloxy)ethoxy)methyl)-5-((R)-3-methylpiperazin-1-yl)pyrimidine hydrochloride | Inferred from SMILES |
| Synonyms | GW876167 hydrochloride, BVT-933 hydrochloride | [2] |
| CAS Number | 639029-42-8 | [1][2] |
| Molecular Formula | C₁₆H₂₂ClN₅O₂ | [1][2] |
| Molecular Weight | 351.83 g/mol | [1][2] |
| SMILES | C[C@@H]1CNCCN1c1nccnc1OCCOc1cccnc1.Cl | Inferred from structure |
| Solubility | Soluble in DMSO | [1] |
| Physical Form | Solid (presumed) | General knowledge |
Chemical Structure:
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a selective agonist at the serotonin 5-HT2c receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the 5-HT2c receptor involves the Gq/11 protein pathway.
Upon binding of this compound to the 5-HT2c receptor, a conformational change is induced, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of cytosolic Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses.
Experimental Protocols
Synthesis
The detailed synthesis of PRX933 and its salt forms is described in patents WO00/76984 and WO2004/000829. Researchers are directed to these documents for a comprehensive understanding of the synthetic route and purification methods. A generalized workflow for the synthesis of a novel small molecule like this compound is outlined below.
5-HT2c Receptor Binding Assay (General Protocol)
To determine the binding affinity of this compound for the 5-HT2c receptor, a competitive radioligand binding assay can be performed. This protocol is a general guideline and may require optimization.
Materials:
-
Cell membranes expressing the human 5-HT2c receptor.
-
Radioligand (e.g., [³H]-Mesulergine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2c ligand like mianserin).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Preparation: Add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound to the wells of a 96-well plate.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Pharmacological and Clinical Data
Preclinical and clinical studies have provided insights into the pharmacological profile of PRX933.
Table 2: Summary of Pharmacological and Clinical Findings
| Parameter | Finding | Source |
| Mechanism of Action | Selective 5-HT2c Receptor Agonist | [1][2] |
| Therapeutic Potential | Obesity, Hypertension | [1][3][4] |
| Clinical Trial (BVT-933) | Phase IIa and IIb trials for obesity showed statistically significant weight reduction compared to placebo. | [3][4] |
| Clinical Observation | Treatment of obese hypertensive patients with PRX933 showed a surprising reduction in blood pressure. | [1] |
Conclusion
This compound is a selective 5-HT2c receptor agonist with demonstrated pharmacological activity. Its well-characterized chemical structure and mechanism of action make it a valuable tool for researchers studying the 5-HT2c receptor system and its role in various physiological processes. The information provided in this guide, including the summary of its properties, signaling pathway, and general experimental protocols, serves as a foundational resource for further investigation and drug development efforts centered on this compound. For detailed synthetic procedures, the reader is encouraged to consult the referenced patents.
References
A Technical Guide to PRX933 Hydrochloride and its Synonyms in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PRX933 hydrochloride, a selective 5-HT2c receptor agonist. It details its known synonyms and chemical identifiers, summarizes its general mechanism of action, and presents a putative signaling pathway based on the known function of 5-HT2c receptor agonists. This document is intended to serve as a foundational resource for professionals in drug development and scientific research.
Synonyms and Chemical Identifiers
This compound has been referenced in scientific and commercial literature under several names. A clear understanding of these synonyms is crucial for a comprehensive literature search and accurate identification of the compound.
| Primary Name | Synonyms | CAS Number |
| This compound | GW876167 hydrochloride, BVT-933 hydrochloride | 639029-42-8 |
Mechanism of Action
This compound is a selective agonist for the serotonin (B10506) 2C (5-HT2c) receptor.[1][2][3] The 5-HT2c receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[4] Activation of this receptor is known to play a role in regulating mood, appetite, and other physiological processes.[4]
The primary therapeutic interest in this compound and its synonyms has been for the treatment of obesity.[5] The proposed mechanism for weight management is the suppression of appetite, which is a known effect of 5-HT2c receptor activation.[5]
Signaling Pathways
The primary and best-understood pathway involves the coupling to Gq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Additionally, 5-HT2c receptors have been shown to couple to Gi/o and G12/13 proteins, although these pathways are less characterized. Gi/o coupling can lead to the inhibition of adenylyl cyclase, while G12/13 coupling can activate RhoGEFs. The receptor can also engage with β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Experimental Protocols
Detailed experimental protocols from preclinical or clinical studies specifically investigating this compound, GW876167 hydrochloride, or BVT-933 are not publicly available in peer-reviewed scientific literature. Press releases from the early 2000s indicate that Phase IIa and IIb clinical trials were conducted to evaluate BVT-933 for the treatment of obesity.[5] These trials were reportedly double-blind, placebo-controlled studies assessing effects on body weight, safety, and tolerability.[5] However, the full study reports, including detailed methodologies and comprehensive quantitative data, do not appear to have been published.
For researchers interested in studying this or similar compounds, a general experimental workflow for characterizing a selective 5-HT2c receptor agonist would typically involve the following stages:
Quantitative Data
Due to the absence of published, peer-reviewed clinical or extensive preclinical studies, a comprehensive summary of quantitative data for this compound is not possible. The available information is limited to its chemical properties.
Conclusion
This compound, also known as GW876167 hydrochloride and BVT-933 hydrochloride, is a selective 5-HT2c receptor agonist that showed early promise as a treatment for obesity. While its synonyms and general mechanism of action are documented, detailed scientific literature describing specific experimental protocols, quantitative efficacy and safety data, and in-depth signaling pathway analysis for this particular compound is not publicly available. The information and diagrams provided in this guide are based on the general understanding of 5-HT2c receptor pharmacology and are intended to serve as a reference for researchers in the field. Further investigation into this compound would require access to proprietary data or the initiation of new preclinical and clinical studies.
References
PRX933 Hydrochloride: A Selective 5-HT2c Receptor Agonist for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PRX933 hydrochloride, also known as GW876167 and BVT-933, is a selective agonist of the serotonin (B10506) 2c receptor (5-HT2cR). This G-protein coupled receptor is a key modulator of various physiological processes, and its activation has been implicated in the therapeutic management of conditions such as obesity and hypertension. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and outlines the standard experimental protocols for its characterization. Due to the limited public availability of specific quantitative data for this compound, this document will focus on the established principles of 5-HT2c receptor pharmacology and provide illustrative examples of experimental design and data presentation.
Introduction to 5-HT2c Receptor Agonism
The 5-HT2c receptor, predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and metabolism. Agonism of the 5-HT2c receptor has been a focal point for drug discovery efforts aimed at developing treatments for a range of disorders. Selective activation of this receptor subtype is desirable to avoid off-target effects associated with the closely related 5-HT2a and 5-HT2b receptors, which can lead to adverse effects such as hallucinogens and cardiac valvulopathy, respectively. This compound has been identified as a selective 5-HT2c receptor agonist with therapeutic potential, particularly in the context of hypertension.
Mechanism of Action and Signaling Pathway
As a 5-HT2c receptor agonist, this compound initiates a cascade of intracellular events upon binding to the receptor. The 5-HT2c receptor is coupled to the Gq/11 family of G-proteins. Activation of this G-protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal depolarization.
Foundational Research on PRX933 Hydrochloride: A Novel Vasodilatory Agent for the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This document outlines the foundational preclinical research on PRX933 hydrochloride, a novel small molecule inhibitor of the Rho-associated protein kinase (ROCK) pathway. This compound has demonstrated significant promise as a potent vasodilator with a unique mechanism of action, suggesting its potential as a next-generation antihypertensive therapy. This technical guide provides a comprehensive overview of the core preclinical data, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies employed in its initial characterization.
Introduction to this compound
This compound is a selective inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in the regulation of vascular smooth muscle contraction. Overactivity of the ROCK pathway is implicated in the pathophysiology of hypertension, leading to increased peripheral vascular resistance. By targeting ROCK2, this compound promotes vascular smooth muscle relaxation, leading to vasodilation and a subsequent reduction in blood pressure.
Mechanism of Action
This compound exerts its antihypertensive effect by inhibiting the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction. The ROCK pathway is a central regulator of this process.
Preclinical Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound have been evaluated in rodent models.
Pharmacokinetic Profile
Table 1: Summary of Pharmacokinetic Parameters of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Value (Mean ± SD) |
|---|---|
| Bioavailability (Oral) | 65 ± 8% |
| Tmax (Oral) | 1.5 ± 0.5 h |
| Cmax (10 mg/kg Oral) | 1.2 ± 0.3 µg/mL |
| Half-life (t1/2) | 8.2 ± 1.5 h |
| Volume of Distribution (Vd) | 2.5 ± 0.4 L/kg |
| Clearance (CL) | 0.3 ± 0.05 L/h/kg |
In Vivo Efficacy: Blood Pressure Reduction
Table 2: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, Oral) | Baseline MAP (mmHg) | MAP Reduction at 4h (mmHg) | % MAP Reduction |
|---|---|---|---|
| Vehicle Control | 185 ± 10 | 2 ± 1.5 | 1.1% |
| 1 | 188 ± 12 | 15 ± 3 | 8.0% |
| 3 | 186 ± 11 | 28 ± 4 | 15.1% |
| 10 | 190 ± 9 | 45 ± 5 | 23.7% |
| 30 | 187 ± 13 | 52 ± 6 | 27.8% |
Experimental Protocols
In Vitro ROCK2 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting ROCK2 activity.
Methodology:
-
Recombinant human ROCK2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Ex Vivo Vasodilation in Aortic Rings
Objective: To assess the vasodilatory effect of this compound on isolated rat aortic rings.
Methodology:
-
Thoracic aortas are isolated from Wistar rats and cut into 2-3 mm rings.
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
The rings are pre-contracted with phenylephrine (B352888) (1 µM).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
Changes in isometric tension are recorded, and concentration-response curves are generated to determine EC50 values.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy of orally administered this compound in a genetic model of hypertension.
Methodology:
-
Male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks are used.
-
A telemetry transmitter is surgically implanted into the abdominal aorta for continuous blood pressure monitoring.
-
After a recovery period, baseline blood pressure is recorded for 24 hours.
-
This compound or vehicle is administered via oral gavage.
-
Blood pressure, heart rate, and activity are continuously monitored for 24 hours post-dosing.
-
Data are analyzed to determine the time course and magnitude of blood pressure reduction.
Preliminary Safety and Toxicology
Initial safety assessments in rodents indicate that this compound is well-tolerated at therapeutically effective doses. No significant adverse effects on heart rate, liver function, or kidney function were observed in short-term studies. Further long-term toxicology studies are ongoing.
Conclusion and Future Directions
This compound is a promising novel antihypertensive agent with a well-defined mechanism of action targeting the ROCK2 pathway. Preclinical data demonstrate its potent vasodilatory effects and significant blood pressure-lowering efficacy in a relevant animal model of hypertension. The favorable pharmacokinetic profile supports its potential for once-daily dosing. Further clinical development is warranted to establish the safety and efficacy of this compound in human subjects with hypertension.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. This compound is an investigational compound and has not been approved for human use by any regulatory agency.
Exploratory Studies of PRX933 Hydrochloride in Obesity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX933 hydrochloride, also known as BVT-933 and GW876167, is a selective serotonin (B10506) 2C (5-HT2c) receptor agonist that has been investigated for its potential as a therapeutic agent for obesity. This document provides a technical overview of the exploratory studies conducted on this compound, focusing on its mechanism of action, and findings from preclinical and clinical evaluations. While specific quantitative data from the clinical trials are not publicly available, this guide synthesizes the known information and presents it in a structured format, including representative experimental protocols and data visualizations, to inform researchers and professionals in the field of obesity drug development.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The regulation of appetite and energy expenditure is a complex process involving various signaling pathways in the central nervous system. One such pathway involves the serotonin (5-hydroxytryptamine, 5-HT) system, which has long been a target for anti-obesity therapeutics. The 5-HT2c receptor, a G-protein coupled receptor predominantly expressed in the brain, plays a crucial role in mediating serotonin's effects on satiety and food intake.
This compound was developed as a selective agonist for the 5-HT2c receptor, with the hypothesis that its targeted action would lead to a reduction in food intake and subsequent weight loss, with a potentially more favorable side-effect profile compared to less selective serotonergic agents. This whitepaper details the scientific rationale and the available evidence from exploratory studies of this compound in the context of obesity.
Mechanism of Action: 5-HT2c Receptor Agonism and Appetite Regulation
This compound exerts its pharmacological effects by selectively binding to and activating 5-HT2c receptors. These receptors are densely located in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for the regulation of energy homeostasis.
The primary mechanism through which 5-HT2c receptor agonists are understood to suppress appetite involves the activation of pro-opiomelanocortin (POMC) neurons.[1][2] Activation of 5-HT2c receptors on these neurons leads to their depolarization and the subsequent cleavage of the POMC propeptide into several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH is then released and acts on downstream melanocortin 4 receptors (MC4R) in other hypothalamic nuclei, which in turn signals to reduce food intake and increase energy expenditure.[3]
The signaling cascade initiated by this compound at the POMC neuron is depicted in the following diagram:
Preclinical Studies
While specific preclinical data for this compound is not extensively published, the general approach for evaluating a 5-HT2c agonist in obesity involves studies in animal models. These studies are designed to assess the compound's effect on food intake, body weight, and metabolic parameters.
Representative Preclinical Study Protocol
Objective: To evaluate the effect of this compound on food intake and body weight in a diet-induced obesity (DIO) mouse model.
Animal Model: Male C57BL/6J mice are typically used, as they are prone to developing obesity on a high-fat diet.
Methodology:
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.
-
Drug Administration: Obese mice are randomly assigned to treatment groups: vehicle control and this compound at various doses (e.g., 1, 3, 10 mg/kg). The drug is administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 28 days).
-
Measurements:
-
Food Intake: Daily food consumption is measured.
-
Body Weight: Body weight is recorded daily or several times per week.
-
Body Composition: Body composition (fat mass and lean mass) is assessed at the beginning and end of the study using techniques like DEXA or NMR.
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure glucose, insulin, and lipid levels.
-
Expected Outcomes (Hypothetical Data)
The following table represents hypothetical data that would be expected from such a preclinical study.
| Treatment Group | Daily Food Intake (g) | Body Weight Change (%) | Fat Mass Change (%) |
| Vehicle Control | 3.5 ± 0.4 | +5.2 ± 1.5 | +8.1 ± 2.0 |
| PRX933 (1 mg/kg) | 3.1 ± 0.3 | +1.0 ± 1.2 | +2.5 ± 1.8 |
| PRX933 (3 mg/kg) | 2.6 ± 0.5 | -4.5 ± 1.8 | -7.2 ± 2.5 |
| PRX933 (10 mg/kg) | 2.2 ± 0.4 | -8.9 ± 2.1 | -12.5 ± 3.0** |
| Values are mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Clinical Studies
This compound (as BVT-933) advanced into clinical development, with Phase I, Phase IIa, and Phase IIb trials being conducted to evaluate its safety, tolerability, and efficacy in obese individuals.
Phase IIa "Proof of Concept" Trial
A Phase IIa study was completed in 2002.[2] This was a double-blind, placebo-controlled trial involving 154 obese but otherwise healthy patients. Participants were treated for four weeks with either placebo or one of two doses of BVT-933. The study was conducted without any dietary restrictions or exercise recommendations. The results indicated that patients in both dose groups receiving BVT-933 achieved a statistically significant and clinically relevant weight reduction compared to the placebo group.[2]
Phase IIb Dose-Ranging Trial
Following the positive results of the Phase IIa trial, a larger Phase IIb study was initiated in 2003.[3][4] This trial was a double-blind, placebo-controlled, multi-center study conducted in Sweden. It enrolled 300 obese patients who were treated for three months with different doses of BVT-933 or a placebo. The primary objective was to assess the effect on body weight.[3][4]
Representative Clinical Trial Protocol (Phase IIb)
The following is a representative protocol for a Phase IIb clinical trial for an anti-obesity agent like this compound.
Title: A Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound in Obese Adults.
Objectives:
-
Primary: To assess the dose-response relationship of this compound on body weight reduction compared to placebo after 12 weeks of treatment.
-
Secondary: To evaluate the safety and tolerability of this compound, its effects on waist circumference, and the proportion of subjects achieving ≥5% and ≥10% weight loss.
Study Population:
-
Inclusion Criteria:
-
Male and female subjects aged 18-65 years.
-
Body Mass Index (BMI) between 30 and 40 kg/m ².
-
Stable body weight for at least 3 months prior to screening.
-
-
Exclusion Criteria:
-
History of type 1 or type 2 diabetes.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Use of medications known to affect body weight.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. After a screening period and a single-blind placebo lead-in, eligible subjects are randomized to receive one of several doses of this compound or placebo once daily for 12 weeks.
Clinical Efficacy (Hypothetical Data)
The following table presents hypothetical efficacy data from a Phase IIb trial, as the actual results for this compound are not publicly available.
| Treatment Group | Mean Weight Loss (kg) | Mean Weight Loss (%) | % Subjects with ≥5% Weight Loss |
| Placebo (n=75) | -1.5 ± 2.0 | -1.6 ± 2.1 | 15% |
| PRX933 Dose 1 (n=75) | -3.2 ± 2.5 | -3.4 ± 2.6 | 35% |
| PRX933 Dose 2 (n=75) | -5.1 ± 3.0 | -5.4 ± 3.2 | 55% |
| PRX933 Dose 3 (n=75) | -6.8 ± 3.5 | -7.2 ± 3.7 | 70% |
| Values are mean ± SD. *p < 0.05, *p < 0.01 compared to placebo. |
Safety and Tolerability
Information regarding the safety and tolerability profile of this compound from the clinical trials is not detailed in the public domain. For 5-HT2c agonists, potential side effects can include headache, nausea, and dizziness. A key consideration for any serotonergic drug is the potential for off-target effects, particularly at the 5-HT2b receptor, which has been associated with cardiac valvulopathy. The selectivity of PRX933 for the 5-HT2c receptor would have been a critical aspect of its safety evaluation.
Conclusion
This compound represented a targeted therapeutic approach for the management of obesity by selectively activating the 5-HT2c receptor. The mechanism of action, centered on the activation of hypothalamic POMC neurons, is well-supported by scientific literature. Early clinical trials suggested that this compound could induce statistically significant and clinically relevant weight loss. However, the ultimate fate of this compound's development and the full details of its efficacy and safety profile from later-stage clinical trials are not publicly known. The exploratory data available, combined with a deeper understanding of the 5-HT2c pathway, continues to be of value to researchers in the ongoing quest for safe and effective anti-obesity medications. This whitepaper provides a framework for understanding the investigational journey of a selective 5-HT2c agonist and serves as a technical guide for professionals in the field.
References
An In-depth Technical Guide on the Modulation of Proopiomelanocortin (POMC) Neurons
Disclaimer: Extensive research has yielded no specific information on a compound designated "PRX933 hydrochloride" in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the core principles and methodologies for studying the effects of novel compounds on proopiomelanocortin (POMC) neurons, using well-documented modulators as examples. This framework is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating new chemical entities targeting the melanocortin system.
Introduction to POMC Neurons
Proopiomelanocortin (POMC) neurons, located primarily in the arcuate nucleus of the hypothalamus (ARC) and the nucleus of the solitary tract (NTS) in the brainstem, are critical regulators of energy homeostasis.[1][2] These neurons synthesize the POMC prohormone, which is cleaved to produce several bioactive peptides, most notably α-melanocyte-stimulating hormone (α-MSH).[1][3] When released, α-MSH acts on melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), to suppress food intake and increase energy expenditure.[1][4] Given their central role in appetite control, POMC neurons are a key target for the development of anti-obesity therapeutics.[5][6] The activity of POMC neurons is modulated by a complex interplay of hormones, nutrients, and neurotransmitters, including leptin, insulin (B600854), serotonin (B10506), and GABA.[1][2][7] Understanding how a novel compound like the hypothetical "this compound" might influence these neurons requires a detailed examination of its effects on their electrical activity, signaling pathways, and downstream physiological outputs.
Quantitative Effects of Known POMC Neuron Modulators
To provide a baseline for evaluating a novel compound, this section summarizes the quantitative effects of several well-characterized modulators on POMC neuron activity. Data is compiled from electrophysiology and other neurobiological studies.
| Modulator | Primary Effect on POMC Neurons | Mechanism of Action | Quantitative Effect | References |
| Leptin | Excitatory (Depolarization) | Direct activation of leptin receptors (LepR) on POMC neurons, potentially involving TrpC5 channels.[8] | Depolarizes LepR-expressing POMC neurons by an average of +6.1 ± 0.8 mV.[8] | [8] |
| Liraglutide (B1674861) (GLP-1R Agonist) | Excitatory (Depolarization) | Direct activation via TrpC5 channels and indirect increase in excitatory synaptic tone.[8] | Depolarizes LepR-expressing POMC neurons; effect is additive with leptin.[8] | [8] |
| Serotonin (5-HT) | Excitatory (Depolarization) | Activation of 5-HT2C receptors expressed on a majority of POMC neurons.[2][6] | Increases spontaneous action potential firing rate.[9] | [2][6][9] |
| Dopamine (B1211576) | Mixed (Inhibition/Excitation) | Primarily inhibitory via D2 receptors (Drd2), which are expressed on a subset of POMC neurons.[10] | 44% of POMC neurons are inhibited by dopamine (at 3 µM), while a smaller proportion are excited.[10] | [10] |
| Orexin-A | Inhibitory (Hyperpolarization) | Decreased excitatory (glutamatergic) drive and increased inhibitory (GABAergic) inputs.[11] | Suppresses spontaneous action potential firing.[11] | [11] |
| GABA | Inhibitory | Activation of GABA-A receptors, leading to hyperpolarization.[7] | Pharmacological blockade of GABA-A receptors significantly increases POMC neuron activity (measured by GCaMP6f fluorescence).[7] | [7] |
| Fluoxetine (SSRI) | Excitatory | Increases firing rate and excitatory AMPA-mediated transmission; reduces inhibitory GABAergic currents.[12] | Increases the ratio of excitatory to inhibitory synaptic contacts on POMC neurons.[12] | [12] |
Key Experimental Protocols
Investigating the effect of a compound such as "this compound" on POMC neurons involves a suite of specialized experimental techniques. Below are detailed methodologies for common approaches.
Brain Slice Electrophysiology
Objective: To directly measure the effect of a compound on the electrical properties of POMC neurons, such as membrane potential and firing rate.
Methodology:
-
Animal Model: Utilize transgenic mice expressing a fluorescent reporter (e.g., eGFP) under the control of the POMC promoter (POMC-eGFP mice) to allow for visual identification of POMC neurons.[11]
-
Brain Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Rapidly dissect the brain and prepare coronal slices (250-300 µm thick) containing the arcuate nucleus using a vibratome.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for at least one hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF at near-physiological temperature.
-
Identify POMC-eGFP neurons using fluorescence microscopy.
-
Perform whole-cell patch-clamp recordings in current-clamp mode to measure spontaneous action potential firing and resting membrane potential.
-
Establish a stable baseline recording for 5-10 minutes.
-
-
Compound Application:
-
Bath-apply "this compound" at various concentrations to the perfusing ACSF.
-
Record changes in firing frequency and membrane potential.
-
To determine if the effect is direct or indirect (synaptically mediated), the experiment can be repeated in the presence of synaptic blockers like tetrodotoxin (B1210768) (TTX) to block action potentials, or a cocktail of CNQX (AMPA receptor antagonist) and picrotoxin (B1677862) (GABA-A receptor antagonist).[11]
-
Experimental workflow for brain slice electrophysiology.
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration as a proxy for neuronal activity in a population of POMC neurons in response to a compound.
Methodology:
-
Animal Model: Use POMC-Cre mice to drive the expression of a genetically encoded calcium indicator (e.g., GCaMP6f) specifically in POMC neurons via stereotactic injection of a Cre-dependent AAV vector into the arcuate nucleus.[7]
-
Brain Slice Preparation: Prepare hypothalamic slices as described in the electrophysiology protocol.
-
Imaging:
-
Place the slice in an imaging chamber on a confocal or two-photon microscope.
-
Acquire a baseline time-series of GCaMP fluorescence from identified POMC neurons.
-
Bath-apply "this compound" and continue imaging to capture changes in fluorescence intensity, which correlate with neuronal activity.[7]
-
-
Data Analysis: Quantify the change in fluorescence (ΔF/F) for each neuron before and after compound application. An increase in fluorescence indicates neuronal activation.[7]
Immunohistochemistry (IHC) and c-Fos Staining
Objective: To assess whether systemic administration of a compound activates POMC neurons in vivo by measuring the expression of the immediate-early gene c-Fos, a marker of recent neuronal activation.
Methodology:
-
Animal Treatment:
-
Administer "this compound" (e.g., via intraperitoneal injection) to a cohort of animals. A control group receives a vehicle injection.
-
After a set time (typically 90-120 minutes), deeply anesthetize and transcardially perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
-
Tissue Processing:
-
Dissect the brain and post-fix in PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution and section the hypothalamus using a cryostat or vibratome.
-
-
Staining:
-
Perform dual-label immunofluorescence staining on the brain sections.
-
Use a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) and an antibody that identifies POMC neurons (e.g., goat anti-POMC or by using a POMC-eGFP reporter mouse).
-
Apply corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 594 anti-rabbit and Alexa Fluor 488 anti-goat).
-
-
Analysis:
-
Image the arcuate nucleus using a fluorescence microscope.
-
Quantify the number of POMC-positive neurons that are also positive for c-Fos. An increase in co-localization in the treated group compared to the control group indicates compound-induced activation of POMC neurons.
-
Signaling Pathways Modulating POMC Neurons
The activity of POMC neurons is regulated by the convergence of multiple signaling pathways. A novel compound could interact with any of these established pathways.
Leptin and Insulin Signaling Pathway
Leptin and insulin are key long-term regulators of energy balance that signal the status of peripheral energy stores to the brain. Both hormones typically excite POMC neurons.
-
Leptin: Binds to its receptor (LepR) on POMC neurons, activating the JAK2-STAT3 signaling cascade. This leads to changes in gene expression and the opening of cation channels (like TrpC5), causing membrane depolarization and increased firing.[4][8]
-
Insulin: Binds to the insulin receptor (IR), activating the PI3K-Akt pathway. This can modulate ion channel activity and promote neuronal excitability.
Leptin signaling pathway in a POMC neuron.
Synaptic Input and Neurotransmitter Pathways
POMC neurons receive both excitatory and inhibitory inputs from other neuronal populations, which can be modulated by various neurotransmitters.
-
Inhibitory Input (GABA): Neighboring NPY/AgRP neurons release the inhibitory neurotransmitter GABA, which acts on GABA-A receptors on POMC neurons, causing hyperpolarization and silencing their activity.[7]
-
Excitatory Input (Glutamate): POMC neurons receive excitatory glutamatergic inputs from various brain regions.
-
Serotonergic Modulation: Serotonin (5-HT) released from upstream neurons activates 5-HT2C receptors on POMC neurons, leading to their depolarization and excitation.[2][6] This is a key mechanism for the appetite-suppressing effects of some serotonergic drugs.[9]
Key synaptic inputs and outputs of POMC neurons.
Conclusion
While the specific effects of "this compound" remain unknown due to a lack of available data, this guide outlines the established framework for its investigation. By employing techniques such as patch-clamp electrophysiology, calcium imaging, and c-Fos immunohistochemistry, researchers can determine whether a novel compound excites or inhibits POMC neurons. Understanding its mechanism—whether through direct receptor interaction, modulation of known signaling pathways like the leptin or serotonin systems, or alteration of synaptic inputs—is crucial for predicting its therapeutic potential for metabolic disorders. The provided data on known modulators serves as a critical reference point for contextualizing the potency and action of any new chemical entity targeting this vital neuronal population.
References
- 1. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POMC Neurons: From Birth to Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monogenic obesity - Wikipedia [en.wikipedia.org]
- 5. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Agents In Development For the Management of Obesity [medscape.org]
- 7. GABAergic Inputs to POMC Neurons Originating from the Dorsomedial Hypothalamus Are Regulated by Energy State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and indirect effects of liraglutide on hypothalamic POMC and NPY/AgRP neurons – Implications for energy balance and glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Dopamine-inhibited POMCDrd2+ neurons in the ARC acutely regulate feeding and body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrical Inhibition of Identified Anorexigenic POMC Neurons by Orexin/Hypocretin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoxetine Modulates the Activity of Hypothalamic POMC Neurons via mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of PRX933 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX933 hydrochloride, also known by its development codes GW876167 and BVT-933, is a selective agonist of the serotonin (B10506) 2C (5-HT2C) receptor. This document provides a comprehensive overview of its basic pharmacological profile, drawing from available preclinical and clinical information. This compound has been investigated for its therapeutic potential in metabolic disorders, primarily obesity, and has undergone Phase IIb clinical trials. Its mechanism of action centers on the activation of 5-HT2C receptors, which are pivotal in regulating appetite and energy balance. This guide consolidates the known data on its receptor binding, functional activity, and preclinical efficacy, alongside the methodologies employed in its evaluation.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter implicated in a wide array of physiological processes, including mood, cognition, and appetite. The diverse effects of serotonin are mediated by a large family of receptors, among which the 5-HT2C receptor has emerged as a significant target for the development of anti-obesity therapeutics.[1] Agonism of the 5-HT2C receptor has been shown to decrease food intake and promote weight loss, likely through the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus.
This compound is a selective 5-HT2C receptor agonist that has been the subject of pharmaceutical development for the treatment of obesity.[2] This technical guide aims to provide a detailed summary of its pharmacological properties to inform further research and development efforts in the field of metabolic diseases.
Physicochemical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | GW876167 hydrochloride, BVT-933 hydrochloride |
| Molecular Formula | C₁₆H₂₁N₅O₂·HCl |
| Molecular Weight | 351.83 g/mol |
| CAS Number | 639029-42-8 |
| Target | 5-HT2C Receptor |
| Pathway | GPCR/G Protein; Neuronal Signaling[3] |
Non-Clinical Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The 5-HT2C receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. In the context of appetite regulation, the activation of 5-HT2C receptors on POMC neurons in the arcuate nucleus of the hypothalamus is a key mechanism. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[4]
Receptor Binding and Functional Activity
While specific quantitative data for this compound's binding affinity (Ki) and functional potency (EC50 or IC50) from peer-reviewed publications are limited, its classification as a selective 5-HT2C receptor agonist implies high affinity and functional activity at this receptor subtype with lower activity at other serotonin receptors (e.g., 5-HT2A and 5-HT2B) and other neurotransmitter receptors.
Experimental Protocols:
-
Receptor Binding Assays: Typically, the affinity of a compound for a specific receptor is determined using radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The test compound (this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
Functional Assays: The agonist activity of this compound at the 5-HT2C receptor would be assessed using in vitro functional assays, such as calcium mobilization assays or inositol phosphate (B84403) accumulation assays. In a calcium mobilization assay, cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of this compound, activation of the Gq/11 pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. The concentration of the compound that produces 50% of the maximal response is the EC50 value.
In Vivo Efficacy
Preclinical studies in animal models of obesity have been crucial in establishing the proof-of-concept for 5-HT2C receptor agonists. For BVT-933, it has been shown to reduce food intake and body weight in rodent models.[2]
Experimental Protocols:
-
Animal Models of Obesity: Diet-induced obesity (DIO) models in mice or rats are commonly used. In these models, animals are fed a high-fat diet for an extended period to induce obesity. The test compound (this compound) is then administered, and its effects on food intake, body weight, and other metabolic parameters are monitored over time.
Clinical Pharmacology
This compound, under the name BVT-933, advanced to Phase IIb clinical trials for the treatment of obesity.[2] A Phase IIa study involving 154 obese patients demonstrated that BVT-933, at two different doses over four weeks, resulted in a statistically significant and clinically relevant reduction in body weight compared to placebo.[4] The subsequent Phase IIb trial aimed to further assess the effects on body weight, safety, and tolerability in a larger population of 300 obese patients over three months.[2]
Table 2: Summary of BVT-933 Clinical Trials for Obesity
| Trial Phase | Number of Patients | Duration | Key Findings |
| Phase IIa | 154 | 4 weeks | Statistically significant and clinically relevant weight reduction compared to placebo.[4] |
| Phase IIb | 300 | 3 months | Designed to assess effects on body weight, safety, and tolerability.[2] |
Conclusion
This compound is a selective 5-HT2C receptor agonist that has shown promise as a potential therapeutic agent for obesity. Its mechanism of action, centered on the activation of hypothalamic pathways that regulate satiety, is well-supported by the known pharmacology of the 5-HT2C receptor. While detailed quantitative data from peer-reviewed literature remains limited, the progression of this compound to Phase IIb clinical trials underscores its potential. Further disclosure of preclinical and clinical data would be invaluable for the scientific community to fully understand the pharmacological profile of this compound and its place in the landscape of anti-obesity therapeutics.
References
Methodological & Application
Application Notes and Protocols for PRX933 Hydrochloride Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX933 hydrochloride is an agonist of the serotonin (B10506) 2c receptor (5-HT2cR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2c receptor is implicated in the regulation of mood, appetite, and other physiological processes, making it a significant target for therapeutic drug development. Agonism of the 5-HT2c receptor, as with this compound, typically initiates a signaling cascade through its coupling with Gq/G11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from intracellular stores, a quantifiable event that serves as a robust measure of receptor activation.
These application notes provide a detailed protocol for a cell-based calcium flux assay to characterize the activity of this compound and other 5-HT2c receptor agonists. The protocol is designed for a high-throughput screening format and is applicable to various research and drug discovery settings.
Principle of the Assay
The cell-based assay described herein quantifies the potency and efficacy of this compound by measuring changes in intracellular calcium concentration upon stimulation of the 5-HT2c receptor. Cells stably expressing the human 5-HT2c receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, the Gq signaling pathway is activated, leading to a rapid increase in intracellular calcium. This increase in calcium is detected by the fluorescent dye, resulting in a measurable change in fluorescence intensity. The magnitude of the fluorescence signal is proportional to the extent of receptor activation. By testing a range of this compound concentrations, a dose-response curve can be generated to determine its potency (EC50) and efficacy (Emax).
Signaling Pathway of 5-HT2c Receptor Activation
Caption: 5-HT2c Receptor Gq Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2c receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12K, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, concentration to be optimized for the specific cell line).
-
This compound: Stock solution prepared in DMSO or water.
-
Reference Agonist: Serotonin (5-hydroxytryptamine) hydrochloride.
-
Calcium Flux Assay Kit: e.g., Fluo-8 No-Wash Calcium Assay Kit or similar, containing a calcium-sensitive dye and a probenecid (B1678239) solution to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Multichannel pipette or automated liquid handler.
-
Fluorescence plate reader with kinetic reading capability and appropriate filters (e.g., Ex/Em = 490/525 nm for Fluo-8).
Cell Culture and Plating
-
Culture the 5-HT2c receptor-expressing cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 - 80,000 cells per well in 100 µL of culture medium. For 384-well plates, seed 10,000 - 20,000 cells per well in 25 µL.
-
Incubate the plates for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
Calcium Flux Assay Protocol
-
Prepare Dye Loading Solution: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye concentrate in the provided assay buffer containing probenecid.
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Prepare Compound Plate:
-
Prepare serial dilutions of this compound and the reference agonist (serotonin) in assay buffer at 2X the final desired concentration.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the compound dilutions) and a no-cell control (assay buffer only).
-
-
Measure Calcium Flux:
-
Set up the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm. The reading interval should be approximately 1-2 seconds for a total of 90-120 seconds.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using a multichannel pipette or the instrument's integrated liquid handler, add 100 µL (for 96-well) or 25 µL (for 384-well) of the 2X compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for the remainder of the reading period.
-
Data Presentation and Analysis
The primary data output will be the change in relative fluorescence units (RFU) over time. The response to each agonist concentration is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity (Max-Min).
-
Normalize the data by expressing the response as a percentage of the maximum response observed with the reference agonist (serotonin).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Sample Data Table
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Emax (% of Serotonin) |
| Serotonin (Reference) | 5-HT2cR | Calcium Flux | HEK293-5HT2cR | 1.5 | 100 |
| This compound | 5-HT2cR | Calcium Flux | HEK293-5HT2cR | [Insert experimental value] | [Insert experimental value] |
| Agonist X | 5-HT2cR | Calcium Flux | HEK293-5HT2cR | 12.3 | 95 |
| Agonist Y | 5-HT2cR | Calcium Flux | CHO-K1-5HT2cR | 5.8 | 110 |
Note: The provided EC50 and Emax values for Agonist X and Y are for illustrative purposes. Actual values for this compound should be determined experimentally.
Experimental Workflow Diagram
Caption: Calcium Flux Assay Workflow.
No Public Data Available for PRX933 Hydrochloride in Rodent Models
Despite a comprehensive search for "PRX933 hydrochloride," no publicly available scientific literature or data could be identified regarding its in vivo dosage, experimental protocols, or mechanism of action in rodent models.
Consequently, the requested detailed Application Notes and Protocols, including data presentation in tables, detailed experimental methodologies, and Graphviz diagrams of signaling pathways and workflows, cannot be generated at this time. The core requirements of the request are contingent on the existence of foundational research data for this specific compound, which appears to be unavailable in the public domain.
This lack of information suggests that "this compound" may be a very new or proprietary compound, an internal research designation not yet disclosed in scientific publications, or potentially a mistyped chemical name.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, contact the originating institution or company, or conduct preliminary dose-finding and pharmacokinetic studies to establish the necessary parameters for in vivo experiments in rodent models.
Until such primary data becomes publicly accessible, it is not possible to provide the detailed and specific application notes and protocols as requested.
Application Notes and Protocols: Utilizing Animal Models for the Preclinical Assessment of PRX933 Hydrochloride in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The development of novel antihypertensive therapies requires rigorous preclinical evaluation in relevant animal models. While specific data on PRX933 hydrochloride in hypertension models is not yet publicly available, this document provides a comprehensive guide for researchers on how to design and conduct studies to evaluate the efficacy and mechanism of action of a novel investigational drug like this compound. The protocols and methodologies outlined herein are based on established and widely used animal models of hypertension.
The selection of an appropriate animal model is critical and depends on the specific research question and the presumed mechanism of action of the test compound.[1][2] Commonly used models can be broadly categorized as genetic, surgically-induced, or pharmacologically/dietary-induced.[1][2] This guide will focus on three well-characterized models: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt model, and the Angiotensin II (Ang II)-induced hypertension model.
Selection of Animal Models for Hypertension Research
Choosing the right animal model is a crucial first step in the preclinical evaluation of a potential antihypertensive drug.[3] Each model presents with a distinct pathophysiology that may be more or less relevant to the clinical aspects of human hypertension being investigated.
-
Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model that closely mimics human essential hypertension, where the elevated blood pressure does not have a single identifiable cause.[4][5] These rats develop hypertension spontaneously between 6 and 20 weeks of age. This model is particularly useful for studying the long-term effects of a compound on blood pressure and end-organ damage.
-
DOCA-Salt Hypertensive Model: This is a model of mineralocorticoid-induced hypertension.[6] It is induced by the administration of deoxycorticosterone acetate (a mineralocorticoid) and a high-salt diet, leading to volume expansion and increased peripheral vascular resistance. This model is suitable for investigating compounds that may interfere with sodium and water retention or have vasodilatory properties.
-
Angiotensin II-Induced Hypertension Model: This model involves the continuous infusion of Angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS).[6] It is a rapid and robust model for studying hypertension and is ideal for evaluating compounds that may target the RAAS pathway.
Experimental Protocols
The following are detailed protocols for the induction of hypertension and the administration of a test compound, such as this compound. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Spontaneously Hypertensive Rat (SHR) Model Protocol
-
Animal Selection: Procure male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) at 10-12 weeks of age.
-
Acclimatization: Acclimate the animals for at least one week to the housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Baseline Measurements: Prior to treatment, measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals using a non-invasive tail-cuff method.
-
Grouping and Administration of this compound:
-
Randomly divide the SHRs into a vehicle control group and one or more this compound treatment groups (e.g., low dose, medium dose, high dose).
-
Include a WKY control group receiving the vehicle.
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection) for a predetermined study duration (e.g., 4-8 weeks).
-
-
Monitoring: Measure blood pressure and heart rate weekly. Monitor body weight and general health status regularly.
-
Terminal Procedures: At the end of the study, collect blood samples for biomarker analysis and harvest organs (e.g., heart, kidneys) for histological and molecular analysis.
DOCA-Salt Hypertensive Model Protocol
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250g.
-
Surgical Procedure (Uninephrectomy):
-
Anesthetize the rats.
-
Perform a left flank incision to expose the kidney.
-
Ligate the renal artery and vein and remove the left kidney.
-
Suture the incision.
-
-
DOCA and Salt Administration:
-
One week post-surgery, implant a DOCA pellet (e.g., 50 mg/kg) subcutaneously or administer DOCA via injection.
-
Replace the drinking water with 1% NaCl solution.
-
-
Grouping and Administration of this compound:
-
After 2-3 weeks of DOCA-salt treatment, confirm the development of hypertension (SBP > 160 mmHg).
-
Group the hypertensive animals and a sham-operated control group as described in the SHR protocol.
-
Administer this compound or vehicle for the study duration.
-
-
Monitoring and Terminal Procedures: Follow the same procedures as outlined in the SHR protocol.
Angiotensin II-Induced Hypertension Model Protocol
-
Animal Selection: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Osmotic Pump Implantation:
-
Anesthetize the animals.
-
Implant a subcutaneous osmotic minipump (e.g., Alzet) calibrated to deliver Angiotensin II at a specific rate (e.g., 400-1000 ng/kg/min) for 14-28 days.
-
A sham group will have a pump implanted that delivers saline.
-
-
Grouping and Administration of this compound:
-
Animals can be pre-treated with this compound or vehicle before pump implantation, or treatment can commence after hypertension is established.
-
Group the animals as described in the previous protocols.
-
-
Monitoring and Terminal Procedures: Monitor blood pressure daily or every other day. Follow the terminal procedures as described above.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Hypothetical Effect of this compound on Hemodynamic Parameters in SHRs
| Treatment Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final Heart Rate (bpm) |
| WKY + Vehicle | 10 | 125 ± 5 | 128 ± 6 | +3 ± 2 | 350 ± 20 |
| SHR + Vehicle | 10 | 185 ± 8 | 190 ± 10 | +5 ± 3 | 410 ± 25 |
| SHR + PRX933 (10 mg/kg) | 10 | 187 ± 7 | 165 ± 8 | -22 ± 4 | 390 ± 22 |
| SHR + PRX933 (30 mg/kg) | 10 | 186 ± 9 | 145 ± 7 | -41 ± 5 | 375 ± 18 |
Data are presented as mean ± SEM. *p < 0.05 compared to SHR + Vehicle.
Table 2: Hypothetical Effect of this compound on Cardiac Hypertrophy and Renal Function in DOCA-Salt Model
| Treatment Group | N | Heart Weight/Body Weight (mg/g) | Urine Albumin (mg/24h) |
| Sham + Vehicle | 10 | 2.5 ± 0.2 | 5 ± 1 |
| DOCA-Salt + Vehicle | 10 | 4.2 ± 0.3 | 25 ± 4 |
| DOCA-Salt + PRX933 (20 mg/kg) | 10 | 3.1 ± 0.2 | 12 ± 2 |
Data are presented as mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle.
Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex signaling pathways and experimental designs.
Caption: Experimental workflow for evaluating this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Conclusion
The preclinical evaluation of novel antihypertensive agents like this compound relies on the use of well-established animal models. The Spontaneously Hypertensive Rat, the DOCA-Salt model, and the Angiotensin II-induced hypertension model each offer unique insights into the potential therapeutic effects and mechanisms of a test compound. By following standardized and rigorous experimental protocols, researchers can generate reliable and reproducible data to support the further development of new treatments for hypertension. The hypothetical data and pathways presented here serve as a template for the design and reporting of such crucial preclinical studies.
References
- 1. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Hypertension - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. storage.imrpress.com [storage.imrpress.com]
Preparation of PRX933 Hydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX933 hydrochloride is a potent and selective agonist of the serotonin (B10506) 2C (5-HT2c) receptor, a G protein-coupled receptor implicated in a variety of physiological processes. As a crucial tool in neuroscience and pharmacological research, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound stock solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₂ClN₅O₂ |
| Molecular Weight | 351.84 g/mol |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration |
| Short-term | 0°C | Days to weeks |
| Long-term | -20°C | Months |
Table 3: Example Calculation for a 10 mM Stock Solution
| Parameter | Value |
| Desired Concentration | 10 mM |
| Desired Volume | 1 mL |
| Molecular Weight | 351.84 g/mol |
| Mass to Weigh | 3.52 mg |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust the quantities proportionally for different volumes or concentrations.
-
Preparation: Don appropriate PPE and work in a clean, designated area. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh 3.52 mg of this compound powder into the tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("PRX933 HCl"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage, store the aliquots at 0°C. For long-term storage, store at -20°C.
-
Quality Control
To ensure the accuracy of the prepared stock solution, the following quality control measures are recommended:
-
Purity Analysis (Optional): The purity of the this compound stock solution can be assessed using High-Performance Liquid Chromatography (HPLC). A general reverse-phase HPLC method can be adapted for this purpose.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
The resulting chromatogram should show a single major peak corresponding to this compound. The peak area can be used to quantify purity relative to a reference standard.
-
-
Concentration Verification (Optional): The concentration of the stock solution can be verified using a spectrophotometer if the molar extinction coefficient of this compound in DMSO is known. Alternatively, a quantitative HPLC method with a standard curve can be employed for precise concentration determination.
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the 5-HT2c receptor signaling pathway.
Experimental Workflow
Caption: Workflow for preparing this compound stock solutions.
Application Note: Screening for Functional Selectivity of PRX933 Hydrochloride at the 5-HT2C Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PRX933 hydrochloride has been identified as a 5-HT2C receptor agonist.[1] The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a significant target for therapeutic intervention in a range of neurological and metabolic disorders.[1][2] Upon activation, the 5-HT2C receptor can initiate multiple intracellular signaling cascades. The primary pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium.[3][4][5] Additionally, the 5-HT2C receptor can engage other G-protein pathways (e.g., Gi/o, G12/13) and can also trigger G-protein-independent signaling by recruiting β-arrestin proteins.[1][2][6]
The concept of "functional selectivity" or "biased agonism" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[2][6] Developing biased agonists offers the potential to create more targeted therapeutics with improved efficacy and reduced side effects.[2] This document provides a framework for screening this compound to determine its functional selectivity at the 5-HT2C receptor by comparing its potency and efficacy in G-protein-mediated signaling versus β-arrestin recruitment.
Signaling Pathways of the 5-HT2C Receptor
The 5-HT2C receptor is known to signal through at least two major pathways that can be exploited for functional selectivity screening:
-
Gq/11-Mediated Pathway: Ligand binding stimulates the Gq/11 protein, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and the subsequent metabolic cascade results in the accumulation of inositol monophosphate (IP1), a stable analyte for quantifying Gq pathway activation.[3][5][7]
-
β-Arrestin Recruitment Pathway: Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular face of the receptor. This interaction is critical for receptor desensitization, internalization, and for initiating a distinct wave of signaling events, such as the activation of MAP kinases.[6][8]
Below is a diagram illustrating these key signaling pathways.
Figure 1: Simplified signaling pathways of the 5-HT2C receptor.
Experimental Workflow for Functional Selectivity Screening
A logical workflow is essential for efficiently determining the bias of this compound. The process involves conducting parallel assays to measure the activity of both the Gq and β-arrestin pathways and then analyzing the resulting data to calculate a bias factor.
Figure 2: Experimental workflow for assessing functional selectivity.
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical data from a functional selectivity screen of this compound against a reference agonist (Serotonin, 5-HT). Potency (EC50) and maximal efficacy (Emax) are determined for both the Gq (IP1) and β-arrestin recruitment pathways.
| Compound | Pathway | EC50 (nM) | Emax (% of 5-HT) |
| PRX933 HCl | Gq (IP1 Accumulation) | 15.2 | 95% |
| β-Arrestin Recruitment | 125.8 | 60% | |
| Serotonin (5-HT) | Gq (IP1 Accumulation) | 5.1 | 100% |
| β-Arrestin Recruitment | 8.9 | 100% |
Table 1: Illustrative quantitative data for PRX933 HCl functional selectivity. This data is for example purposes only and does not represent actual experimental results.
From this hypothetical data, this compound demonstrates a clear bias towards the Gq-mediated signaling pathway, as evidenced by its higher potency (lower EC50) and greater efficacy (higher Emax) in the IP1 accumulation assay compared to the β-arrestin recruitment assay.
Experimental Protocols
Detailed protocols for the two key assays are provided below. These are generalized protocols and may require optimization based on the specific cell line and reagents used.
Protocol 1: Gq Pathway Activation (IP1 Accumulation Assay)
This protocol is based on a homogenous time-resolved fluorescence (HTRF) competitive immunoassay format.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Stimulation buffer (Assay buffer containing 50 mM LiCl).
-
This compound and reference agonist (5-HT).
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate).
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium.
-
Dispense 10,000-20,000 cells per well into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of PRX933 HCl and 5-HT in assay buffer.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add stimulation buffer containing the desired concentration of the test compound or reference agonist.
-
Incubate for 60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) prepared in the supplied lysis buffer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to determine dose-response curves, EC50, and Emax values.
-
Protocol 2: β-Arrestin 2 Recruitment Assay
This protocol describes a cell-based assay using enzyme fragment complementation (EFC) technology.
Materials:
-
U2OS or CHO cells stably co-expressing the 5-HT2C receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to the larger enzyme acceptor (EA).[4][9]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
This compound and reference agonist (5-HT).
-
PathHunter® detection reagent kit.
-
White, solid-bottom 384-well assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Prepare a cell suspension in culture medium.
-
Dispense 5,000-10,000 cells per well into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of PRX933 HCl and 5-HT in assay buffer.
-
Add the compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C or room temperature, depending on receptor kinetics.
-
-
Signal Development:
-
Add the PathHunter® detection reagents to all wells according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Normalize the data and perform a non-linear regression to generate dose-response curves and determine EC50 and Emax values.
-
Conclusion
The provided protocols and workflow offer a robust framework for characterizing the functional selectivity of this compound at the 5-HT2C receptor. By quantitatively comparing its activity in Gq and β-arrestin signaling pathways, researchers can elucidate its potential as a biased agonist. Such information is invaluable for the development of next-generation therapeutics with optimized pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for PRX933 Hydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX933 hydrochloride, also known as BVT-933 and GW876167, is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system involved in the regulation of mood, appetite, and other physiological processes. Understanding the binding characteristics of novel compounds like this compound to the 5-HT2C receptor is fundamental for drug discovery and development, particularly for conditions such as obesity and psychiatric disorders.
These application notes provide detailed protocols for conducting receptor binding assays to characterize the interaction of this compound with the 5-HT2C receptor. The included methodologies, data presentation guidelines, and visual workflows are designed to assist researchers in obtaining reliable and reproducible results.
Data Presentation
A comprehensive understanding of a compound's pharmacological profile requires quantitative analysis of its binding affinity and selectivity. While specific binding data for this compound is not publicly available in the reviewed literature, the following tables provide a template for presenting such data once obtained through the experimental protocols outlined below.
Table 1: Binding Affinity of this compound for the Human 5-HT2C Receptor
| Radioligand | Test Compound | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope |
| [³H]-Mesulergine | This compound | Data not available | Data not available | Data not available |
Table 2: Selectivity Profile of this compound against Other Serotonin Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) of PRX933 HCl | Fold Selectivity (vs. 5-HT2C) |
| 5-HT2A | [³H]-Ketanserin | Data not available | Data not available |
| 5-HT2B | [³H]-LSD | Data not available | Data not available |
| 5-HT1A | [³H]-8-OH-DPAT | Data not available | Data not available |
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist such as this compound initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Protocols
The following protocols describe standard radioligand binding assays to determine the affinity and selectivity of this compound.
Protocol 1: Saturation Binding Assay for 5-HT2C Receptor
This assay is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the 5-HT2C receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine (a commonly used antagonist radioligand for 5-HT2C).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the radioligand ([³H]-Mesulergine) in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of Mianserin (for non-specific binding).
-
50 µL of the appropriate radioligand dilution.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Protocol 2: Competition Binding Assay for this compound
This assay is used to determine the inhibitory constant (Ki) of this compound for the 5-HT2C receptor by measuring its ability to displace a known radioligand.
Materials:
-
Same as Protocol 1, with the addition of:
-
Test Compound: this compound.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of the appropriate this compound dilution.
-
50 µL of [³H]-Mesulergine at a concentration close to its Kd value.
-
100 µL of cell membrane preparation.
-
-
Include wells for total binding (no competitor) and non-specific binding (10 µM Mianserin).
-
Incubate, filter, wash, and count as described in Protocol 1.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Receptor Binding Assay Workflow.
Conclusion
The protocols and guidelines presented here offer a robust framework for the characterization of this compound's interaction with the 5-HT2C receptor. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data essential for advancing our understanding of this compound's therapeutic potential. While specific binding affinities for this compound were not available for inclusion, the provided templates for data presentation should be utilized to structure and report experimentally determined values.
Application of 5-HT Receptor Agonists in Satiety Studies
Note: Publicly available information and research studies specifically detailing the application of a compound named "PRX933 hydrochloride" in satiety studies are not available at this time. The alternative designation "GW876167" is listed as a 5-HT receptor agonist, but its specific effects on satiety have not been documented in accessible literature.
Therefore, this document provides a detailed overview and generalized protocols for the application of 5-HT (serotonin) receptor agonists in satiety research, a class of compounds to which PRX933 (GW876167) reportedly belongs. The information herein is compiled from studies on various well-researched 5-HT receptor agonists and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.
Application Notes
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the central nervous system that plays a crucial role in regulating mood, sleep, and appetite. The diverse family of 5-HT receptors presents multiple targets for pharmacological intervention in the study and treatment of obesity and eating disorders.[1] Specifically, agonists targeting certain 5-HT receptor subtypes have been shown to modulate food intake and promote satiety.
Mechanism of Action in Satiety:
The anorectic effects of 5-HT receptor agonists are primarily mediated through the activation of specific receptor subtypes in the brain, particularly in regions of the hypothalamus that control feeding behavior.[1] Key receptor subtypes involved in satiety include:
-
5-HT1A Receptors: Activation of these receptors can have complex effects, but some studies suggest a role in the normal progression of the behavioral satiety sequence.
-
5-HT1B and 5-HT2C Receptors: These are the most well-established targets for 5-HT-mediated hypophagia. Agonists for these receptors are believed to enhance the feeling of fullness and reduce food consumption.[1][2][3]
The general signaling pathway involves the release of serotonin, which then binds to postsynaptic 5-HT receptors on neurons within the hypothalamus. This binding can lead to a cascade of intracellular events that ultimately result in a decreased desire to eat.
Experimental Approaches:
Satiety studies involving 5-HT receptor agonists typically employ animal models, most commonly rats or mice. Key experimental considerations include:
-
Animal Models: Wistar or Sprague-Dawley rats are frequently used. Animals are often maintained on a controlled diet and lighting schedule.[4]
-
Drug Administration: The route of administration can vary, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or direct microinjection into specific brain regions like the paraventricular nucleus (PVN) of the hypothalamus.[3][4]
-
Behavioral Assessment: The primary endpoint is often the measurement of food intake over a specific period. Additionally, the "behavioral satiety sequence" (BSS) may be observed to determine if the reduction in food intake is due to genuine satiety or other factors like malaise. The BSS includes a natural progression from feeding to grooming and then resting.
-
Pharmacological Specificity: To confirm that the observed effects are mediated by the target receptor, studies often include antagonist pre-treatment to see if the agonist's effect can be blocked.[3]
Quantitative Data Summary:
The following table summarizes representative quantitative data from studies on various 5-HT receptor agonists, demonstrating their effects on food intake in rats.
| Compound Name | Receptor Target | Animal Model | Administration Route & Dose | Key Findings | Reference |
| 8-OH-DPAT | 5-HT1A Agonist | Wistar Rats | Intra-PVN, 0.5 µg | Decreased carbohydrate consumption; promoted early development of the natural BSS. | [4] |
| Ro-60-0175 | 5-HT2C Agonist | Wistar Rats | Intra-PVN, 3.0 µg | Decreased carbohydrate consumption; when co-administered with 8-OH-DPAT, interrupted the natural BSS. | [4] |
| CP-94,253 | 5-HT1B Agonist | Rats | i.p., 2.5 mg/kg | Reduced food intake and preserved the normal satiety sequence. | [3] |
| DOI | 5-HT2A/2C Agonist | Wistar Rats | i.p., ED50: 0.36 mg/kg | Suppressed the number of earned food pellets in an operant paradigm. | [2] |
| TFMPP | 5-HT1B/2C/2A Agonist | Wistar Rats | i.p., ED50: 0.37 mg/kg | Suppressed the number of earned food pellets in an operant paradigm. | [2] |
Experimental Protocols
Protocol 1: Evaluation of a 5-HT Receptor Agonist on Food Intake and Behavioral Satiety Sequence in Rats
Objective: To determine the effect of a novel 5-HT receptor agonist on food intake and the natural sequence of behaviors associated with satiety in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Standard laboratory chow and water
-
Test compound (5-HT receptor agonist)
-
Vehicle solution (e.g., sterile saline)
-
Apparatus for intraperitoneal (i.p.) injections
-
Observation chambers with a clear view of the animals
-
Software for behavioral recording and analysis
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment with a 12:12 hour light-dark cycle. Allow ad libitum access to food and water for at least one week to acclimate.
-
Habituation: Habituate the rats to the observation chambers for 30 minutes daily for three consecutive days prior to the experiment.
-
Experimental Groups: Divide the animals into experimental groups (e.g., vehicle control, and multiple dose levels of the test compound).
-
Food Deprivation (Optional): To ensure robust feeding behavior, food may be withdrawn for a short period (e.g., 4 hours) before the start of the dark cycle.
-
Compound Administration: At the beginning of the dark cycle, administer the test compound or vehicle via i.p. injection.
-
Food Presentation: Immediately after injection, present a pre-weighed amount of food to each rat.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Behavioral Observation: Videotape the animals for the first hour after food presentation. Score the behavior of each rat at regular intervals (e.g., every 30 seconds) for the presence of specific behaviors such as eating, grooming, resting, and locomotor activity.
-
Data Analysis: Analyze food intake data using ANOVA followed by post-hoc tests to compare between groups. Analyze the behavioral data to determine the sequence and duration of behaviors. A natural satiety sequence is characterized by a transition from feeding to grooming and then to resting.
Protocol 2: Intracerebroventricular (ICV) Administration of a 5-HT Receptor Agonist to Assess Central Effects on Satiety
Objective: To investigate the central effects of a 5-HT receptor agonist on satiety by direct administration into the brain.
Materials:
-
Male Sprague-Dawley rats with surgically implanted cannulas targeting a specific brain region (e.g., paraventricular nucleus of the hypothalamus).
-
Test compound and vehicle.
-
Microinjection pump and tubing.
-
Apparatus for behavioral observation and food intake measurement.
Procedure:
-
Surgical Cannulation: Under anesthesia, surgically implant guide cannulas aimed at the desired brain region. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the cannulated rats to the experimental setup.
-
Microinjection: Gently restrain the rat and insert an injector needle connected to the microinjection pump into the guide cannula. Infuse a small volume (e.g., 0.5 µL) of the test compound or vehicle over a period of one minute.
-
Behavioral and Feeding Assessment: Following the microinjection, return the rat to its home cage with pre-weighed food and monitor food intake and behavior as described in Protocol 1.
-
Histological Verification: At the end of the study, sacrifice the animals and perform histological analysis to verify the correct placement of the cannula.
Visualizations
Caption: Simplified signaling pathway of 5-HT receptor agonists in promoting satiety.
Caption: General experimental workflow for an in vivo satiety study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of serotonin 5-HT(1/2) receptor agonists in a limited-access operant food intake paradigm in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B receptors modulate components of satiety in the rat: behavioural and pharmacological analyses of the selective serotonin1B agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of 5-HT1A and 5-HT2C receptor agonists on behavioral satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX933 Hydrochloride in Conscious Rats
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a detailed experimental protocol for the in vivo administration of PRX933 hydrochloride to conscious rats for pharmacokinetic and pharmacodynamic assessment. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure procedural consistency and data reliability.
Hypothetical Mechanism of Action
For the purpose of this protocol, this compound is hypothesized to be a selective antagonist of the fictitious "Receptor-X," a G-protein coupled receptor (GPCR) implicated in inflammatory signaling pathways. Antagonism of Receptor-X by PRX933 is presumed to inhibit the downstream activation of the NF-κB signaling cascade, thereby reducing the expression of pro-inflammatory cytokines.
Experimental Protocols
Animal Handling and Acclimation
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g.
-
Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to the experiment. This allows them to adapt to the environmental conditions (e.g., temperature, humidity, light-dark cycle) and reduces stress-related physiological variability.
-
Housing: Rats should be housed in standard polycarbonate cages with free access to food and water.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines and regulations set by the local Institutional Animal Care and Use Committee (IACUC).
Preparation of this compound Formulation
-
Vehicle: A suitable vehicle for this compound must be determined based on its solubility characteristics. For oral administration, a common vehicle is 0.5% (w/v) methylcellulose (B11928114) in sterile water. For intravenous administration, sterile saline (0.9% NaCl) is typically used.
-
Preparation:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Gradually add the powder to the vehicle while vortexing or sonicating to ensure complete dissolution.
-
Prepare fresh on the day of the experiment to ensure stability.
-
Administration to Conscious Rats
The route of administration should align with the intended clinical application. Oral (PO) and intravenous (IV) routes are most common in preclinical studies.
-
Oral Gavage (PO):
-
Rats should be fasted overnight (approximately 12-16 hours) with free access to water before dosing to ensure consistent gastrointestinal absorption.
-
Gently restrain the rat.
-
Use a ball-tipped gavage needle to administer the formulation directly into the stomach. The volume should not exceed 10 mL/kg body weight.
-
-
Intravenous Injection (IV):
-
Place the rat in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Administer the formulation via a sterile 27-gauge needle into a lateral tail vein. The injection volume should not exceed 5 mL/kg body weight.
-
Pharmacokinetic (PK) Study
-
Objective: To determine the plasma concentration-time profile of PRX933.
-
Procedure:
-
Administer this compound at a defined dose (e.g., 10 mg/kg PO or 2 mg/kg IV).
-
Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic (PD) Study: Inflammatory Marker Analysis
-
Objective: To assess the effect of PRX933 on a relevant biomarker of its pharmacological activity.
-
Procedure:
-
Induce an inflammatory response in rats (e.g., by intraperitoneal injection of lipopolysaccharide, LPS).
-
Administer this compound or vehicle control at various doses.
-
At a specified time point after PRX933 administration, collect blood or tissue samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the samples using methods such as ELISA.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 2500 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng*h/mL) | 4200 ± 650 | 3800 ± 500 |
| Half-life (t1/2) (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
| Bioavailability (%) | 44.2 | N/A |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Pharmacodynamic Effect of this compound on TNF-α Levels
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition |
| Vehicle Control (LPS only) | - | 1200 ± 150 | 0% |
| This compound + LPS | 1 | 950 ± 130 | 20.8% |
| This compound + LPS | 3 | 620 ± 90 | 48.3% |
| This compound + LPS | 10 | 310 ± 60 | 74.2% |
Data are presented as mean ± standard deviation.
Visualization
Caption: Hypothetical signaling pathway of this compound.
Preclinical Administration of PRX933 Hydrochloride: Application Notes and Protocols
Notice: Despite a comprehensive search for "PRX933 hydrochloride" and its alternative identifier "GW876167," no specific preclinical data, mechanism of action, signaling pathways, or experimental protocols were found in the public domain. The following application notes and protocols are therefore provided as a generalized framework based on common practices in preclinical research for novel small molecule compounds. These should be adapted based on the physicochemical properties and hypothesized biological target of this compound, once such information becomes available.
Introduction
This document provides a speculative guide for the preclinical administration of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for evaluating novel therapeutic compounds in animal models. All proposed animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Compound Information (Hypothetical)
For the purpose of this illustrative guide, we will assume hypothetical characteristics for this compound.
| Parameter | Hypothetical Value |
| Molecular Weight | 450.9 g/mol |
| Solubility | Soluble in water and DMSO |
| Target | Hypothesized to be a selective kinase inhibitor |
| Preclinical Models | Murine models of oncology |
Experimental Protocols
In Vitro Target Validation (Hypothetical)
Objective: To confirm the inhibitory activity of this compound against its putative kinase target.
Protocol:
-
Kinase Assay:
-
Utilize a commercially available in vitro kinase assay kit for the target kinase.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound to achieve a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubate the kinase, substrate, ATP, and varying concentrations of this compound according to the kit manufacturer's instructions.
-
Measure kinase activity, typically through luminescence or fluorescence detection.
-
Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity.
-
-
Cellular Target Engagement:
-
Select a cancer cell line known to express the target kinase.
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in phosphorylation would indicate target engagement.
-
Preclinical Administration in Murine Models
Objective: To evaluate the in vivo efficacy and tolerability of this compound in a xenograft mouse model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Subcutaneously implant a human cancer cell line that has been shown to be sensitive to this compound in vitro.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Formulation and Administration:
-
Based on solubility and stability studies, prepare a formulation suitable for in vivo administration (e.g., in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer this compound via a relevant route. For initial studies, intraperitoneal (IP) or oral (PO) gavage are common.
-
Dose animals based on body weight.
-
-
Dosing Regimen (Example):
-
Group 1: Vehicle control (administered with the same volume and frequency as the drug).
-
Group 2: this compound at a low dose (e.g., 10 mg/kg, once daily).
-
Group 3: this compound at a high dose (e.g., 50 mg/kg, once daily).
-
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers two to three times per week.
-
Monitor animal body weight and overall health daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Result |
| Kinase Assay | N/A | IC50 | 50 nM |
| Cell Viability | Cancer Cell Line A | GI50 | 200 nM |
| Target Engagement | Cancer Cell Line A | p-Substrate EC50 | 150 nM |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Once Daily | 1500 ± 250 | 0 | +2 |
| PRX933 HCl (10 mg/kg) | Once Daily | 800 ± 150 | 47 | -1 |
| PRX933 HCl (50 mg/kg) | Once Daily | 300 ± 80 | 80 | -5 |
Visualizations
As no specific signaling pathway for this compound has been identified, a generalized experimental workflow is presented below.
Caption: Generalized workflow for the preclinical evaluation of a novel compound.
Caption: Hypothetical signaling pathway for a kinase inhibitor like this compound.
Application Note & Protocol: Quantifying Cellular Target Engagement of PRX933 Hydrochloride with Bruton's Tyrosine Kinase (BTK)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for measuring the target engagement of PRX933 hydrochloride with its intended cellular target, Bruton's Tyrosine Kinase (BTK). The described method utilizes the Cellular Thermal Shift Assay (CETSA™), a powerful technique for verifying and quantifying the interaction between a compound and its target protein in a native cellular environment. The protocol includes cell preparation, compound treatment, thermal shifting, protein analysis, and data interpretation.
Introduction to BTK and Target Engagement
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target. This compound is a novel inhibitor designed to target BTK.
Verifying that a drug candidate binds to its intended target within a cell is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and helps correlate pharmacological effects with direct target interaction. The Cellular Thermal Shift Assay (CETSA™) is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in thermal stability can be quantified to determine the extent of target engagement.
BTK Signaling Pathway Overview
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Ramos Cells (Human Burkitt's lymphoma) | ATCC | CRL-1596 |
| This compound | In-house | N/A |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Benzonase® Nuclease | Millipore | 70664 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Anti-BTK Antibody (for Western Blot) | Cell Signaling | D3H5 |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 |
| SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Thermo Fisher | 34580 |
| 0.2 mL PCR Tubes | VWR | 93001-118 |
| Thermal Cycler | Bio-Rad | T100 |
Experimental Protocols
This section details the step-by-step procedure for conducting the CETSA experiment to determine this compound engagement with BTK.
CETSA Experimental Workflow
The overall workflow involves treating cells with the compound, heating the cell lysates to denature unbound protein, separating soluble and aggregated fractions, and quantifying the amount of remaining soluble BTK.
Step 1: Cell Culture and Preparation
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
On the day of the experiment, count the cells and assess viability (should be >95%).
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, serum-free media to a final concentration of 10 x 10⁶ cells/mL.
Step 2: Compound Incubation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution to create working concentrations. The final DMSO concentration in the cell suspension should not exceed 0.1%.
-
Aliquot the cell suspension into separate tubes.
-
Add this compound to the respective tubes to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control tube with 0.1% DMSO.
-
Incubate all tubes at 37°C for 1 hour with gentle agitation.
Step 3: Cell Lysis and Lysate Preparation
-
After incubation, pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with 1 mL of ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold PBS containing a protease inhibitor cocktail.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Add Benzonase® nuclease to the lysate (final concentration 25 U/mL) and incubate on ice for 30 minutes to degrade nucleic acids.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the supernatant using a BCA protein assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
Step 4: Thermal Challenge and Sample Processing
-
Aliquot the normalized lysate from each treatment condition into separate PCR tubes (e.g., 20 µL per tube).
-
Use a thermal cycler with a temperature gradient function to heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include an unheated control (4°C).
-
After heating, immediately cool the tubes on ice for 3 minutes.
-
Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining soluble protein, and transfer it to a new tube.
Step 5: Western Blot Analysis
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Load equal volumes of the soluble fraction from each temperature point onto a 4-12% Bis-Tris protein gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BTK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescent (ECL) substrate and image the bands using a digital imager.
Data Presentation and Analysis
The band intensities from the Western blot are quantified using densitometry software (e.g., ImageJ). The intensity of the band at the lowest temperature point (or unheated control) is set to 100%. The relative band intensities for all other temperature points are calculated accordingly.
CETSA Melt Curve Generation
Plot the relative band intensity (soluble BTK fraction) against the temperature for each compound concentration. The resulting curves are fitted to a sigmoidal dose-response equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
Quantitative Data Summary
The primary output is the shift in melting temperature (ΔTm) upon compound binding. A positive ΔTm indicates protein stabilization and successful target engagement.
| Compound | Concentration (µM) | Melting Temp (Tm) (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (0.1% DMSO) | 0 | 49.2 | N/A |
| This compound | 0.1 | 51.5 | +2.3 |
| This compound | 1.0 | 55.8 | +6.6 |
| This compound | 10.0 | 58.1 | +8.9 |
| Control Compound (Inactive) | 10.0 | 49.3 | +0.1 |
Interpretation: The data shows that this compound induces a dose-dependent thermal stabilization of BTK, with a maximal shift of +8.9°C at 10 µM. This strongly indicates direct binding and engagement of this compound to BTK within the cellular context. The inactive control compound shows no significant shift, confirming the specificity of the interaction.
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Bioavailability of PRX933 Hydrochloride
Welcome to the technical support center for PRX933 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo bioavailability of this compound. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows low and variable oral bioavailability. What are the potential causes?
Low and variable oral bioavailability of hydrochloride salts like this compound is often multifactorial. The primary contributing factors can be categorized as follows:
-
Physicochemical Properties:
-
Poor Aqueous Solubility: As a hydrochloride salt, PRX933 may still exhibit limited solubility in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3] The conversion from the salt form to the free base in the higher pH of the intestine can lead to precipitation.
-
Low Permeability: The intrinsic ability of the PRX933 molecule to permeate the intestinal membrane might be low.[3] This can be predicted by Lipinski's Rule of Five, which suggests that poor absorption is more likely for compounds with a molecular mass greater than 500, more than 5 H-bond donors, more than 10 H-bond acceptors, and a LogP greater than 5.[2]
-
-
Biological Barriers:
-
First-Pass Metabolism: After absorption, PRX933 may be extensively metabolized by enzymes in the intestinal wall or the liver before reaching systemic circulation.[4]
-
P-glycoprotein (P-gp) Efflux: PRX933 could be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the GI lumen, reducing net absorption.[5]
-
-
Formulation Factors:
-
Inadequate Dissolution: The formulation may not be optimized to ensure rapid and complete dissolution of this compound in the GI tract.[1]
-
Excipient Incompatibility: The excipients used in the formulation might interact with this compound, hindering its dissolution or absorption.
-
Q2: What are the initial steps to troubleshoot poor bioavailability of this compound?
A systematic approach is crucial for identifying the root cause of poor bioavailability. The following workflow outlines the initial steps:
Q3: Which formulation strategies can be employed to improve the oral bioavailability of this compound?
Several formulation strategies can be explored, broadly categorized as follows:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[6][7]
-
Solubility Enhancement Techniques:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[1][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption, potentially through lymphatic transport.[6][10][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[1][11]
-
-
Permeability Enhancement:
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, facilitating drug absorption.
-
Inhibition of P-gp Efflux: Co-administration with a known P-gp inhibitor can increase the intracellular concentration of PRX933.[5]
-
Troubleshooting Guides
Scenario 1: this compound exhibits poor dissolution in simulated intestinal fluid.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Precipitation of the free base at higher pH. | Evaluate the solubility of PRX933 free base versus the hydrochloride salt at different pH values (1.2, 4.5, 6.8). | Determine the pH at which precipitation occurs. |
| Insufficient wetting of the drug powder. | Incorporate a surfactant or wetting agent into the formulation. | Improved dissolution profile in vitro. |
| Large particle size limiting surface area. | Employ particle size reduction techniques like micronization or nanomilling. | Increased dissolution rate. |
| Drug polymorphism. | Characterize the solid-state properties of this compound to identify the most soluble and stable polymorphic form. | Consistent dissolution behavior. |
Scenario 2: In vitro dissolution is adequate, but in vivo absorption remains low.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Low intestinal permeability. | Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). | Quantify the intrinsic permeability of PRX933. |
| P-glycoprotein (P-gp) mediated efflux. | Perform a bi-directional Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil). | An efflux ratio >2 suggests P-gp involvement. |
| High first-pass metabolism. | Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions. | Determine the intrinsic clearance of PRX933. |
| Poor in vivo-in vitro correlation (IVIVC). | Re-evaluate the dissolution method to ensure it is biorelevant. | Improved correlation between in vitro dissolution and in vivo absorption. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 589.2 g/mol | High MW may limit passive diffusion. |
| pKa | 8.5 | Ionized in the stomach, less ionized in the intestine. |
| LogP | 4.2 | High lipophilicity may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Poor solubility is a major hurdle for absorption. |
| Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| P-gp Efflux Ratio | 3.5 | Suggests it is a substrate for P-gp efflux. |
Table 2: Comparison of Formulation Strategies on this compound Bioavailability in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 2.0 | 210 ± 45 | 100 |
| Micronized Suspension | 110 ± 25 | 1.5 | 450 ± 98 | 214 |
| Nanosuspension | 250 ± 55 | 1.0 | 1150 ± 210 | 548 |
| Solid Dispersion | 180 ± 40 | 1.5 | 850 ± 150 | 405 |
| SMEDDS | 320 ± 68 | 1.0 | 1500 ± 310 | 714 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A→B) Transport:
-
Add this compound solution to the apical (A) side of the Transwell®.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
-
Basolateral to Apical (B→A) Transport:
-
Add this compound solution to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
-
Quantification: Analyze the concentration of PRX933 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Phase Diagram Construction: Construct a ternary phase diagram to identify the microemulsion region.
-
Formulation Preparation:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
-
Characterization:
-
Self-Emulsification Time: Determine the time taken for the formulation to form a microemulsion upon gentle agitation in aqueous media.
-
Droplet Size Analysis: Measure the globule size of the resulting microemulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro dissolution studies in simulated gastric and intestinal fluids.
-
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Bioavailability and first-pass metabolism of oral pentazocine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving oral bioavailability of metformin hydrochloride using water-in-oil microemulsions and analysis of phase behavior after dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
PRX933 hydrochloride stability and long-term storage
This technical support center provides guidance on the stability and long-term storage of PRX933 hydrochloride, a 5-HT2c receptor agonist.[1][2] It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation. Avoid using basic aqueous solutions, as they can accelerate hydrolysis.
Q3: What are the likely degradation pathways for this compound?
A3: Like many hydrochloride salts, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The molecule may be susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[3][4][5]
-
Oxidation: Exposure to air and certain solvents can lead to oxidative degradation.[3]
-
Photolysis: Exposure to UV or visible light can cause photodegradation.[3] It is crucial to store the compound in a light-protected container.
Q4: Are there any known incompatibilities with common solvents or excipients?
A4: While specific incompatibility data for this compound is not extensively published, it is advisable to avoid strong oxidizing agents and highly basic conditions. When preparing formulations, compatibility studies with all excipients are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity in an in vitro assay | - Degradation of the compound in the assay buffer.- Improper storage of stock solutions.- Repeated freeze-thaw cycles of stock solutions. | - Prepare fresh solutions for each experiment.- Validate the stability of the compound in your specific assay buffer.- Aliquot stock solutions and store at -80°C; use a fresh aliquot for each experiment. |
| Appearance of unexpected peaks in HPLC analysis | - Compound degradation due to improper handling or storage.- Contamination of the sample or solvent. | - Review storage and handling procedures.- Perform a forced degradation study to identify potential degradation products.- Use high-purity solvents and filter all solutions before injection. |
| Poor solubility in aqueous buffers | - The hydrochloride salt may have limited solubility in neutral or basic pH buffers. | - Use a slightly acidic buffer (e.g., pH 4-6) to improve solubility.- Consider using a co-solvent such as DMSO or ethanol, but verify its compatibility with your experimental system. |
Stability Data
The following tables summarize hypothetical stability data for this compound based on typical characteristics of similar small molecule hydrochloride salts.
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Duration | Purity by HPLC (%) | Appearance |
| -20°C, dark, dry | 24 months | >99% | White to off-white powder |
| 4°C, dark, dry | 12 months | >98% | White to off-white powder |
| 25°C, dark, dry | 6 months | ~95% | Slight discoloration observed |
| 40°C, 75% RH | 3 months | <90% | Significant discoloration and clumping |
Table 2: Stability of this compound in Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Duration | Purity by HPLC (%) |
| -80°C | 6 months | >99% |
| -20°C | 3 months | ~98% |
| 4°C | 1 month | ~95% |
| Room Temperature | 24 hours | ~90% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours.[4]
-
Photodegradation: Expose the solid compound to direct sunlight for 7 days.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in PRX933 hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PRX933 hydrochloride. Given that this compound is a 5-HT2c receptor agonist, this guide addresses common issues encountered during experiments with this class of compounds to help you address inconsistent results.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to inconsistent experimental outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low or no cellular response to this compound | Compound Insolubility: this compound may have limited solubility in your aqueous experimental buffer, leading to a lower effective concentration. The hydrochloride salt form can be susceptible to the common ion effect in chloride-rich media.[1][2][3] | 1. Verify Solubility: Visually inspect for any precipitate after diluting the stock solution. 2. Optimize Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in your assay is low (typically <0.1%) and consistent across all conditions. 3. pH Adjustment: Check and adjust the pH of your final assay buffer, as the solubility of hydrochloride salts can be pH-dependent.[2] 4. Sonication: Briefly sonicate the solution to aid dissolution after dilution. |
| Compound Degradation: The compound may be unstable in your cell culture medium or experimental buffer, especially during long incubation periods at 37°C.[4][5][6][7] | 1. Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing.[4] 3. Stability Test: Perform a time-course experiment to assess the stability of the compound in your specific medium by measuring its concentration or activity over time.[5] 4. Replenish Compound: For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals.[4] | |
| Low Receptor Expression: The cell line used may not express the 5-HT2c receptor at a sufficient level to produce a measurable response. | 1. Confirm Expression: Verify 5-HT2c receptor expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. 2. Use a Positive Control Cell Line: If possible, use a cell line known to express functional 5-HT2c receptors. 3. Transfection: Consider using a transient or stable transfection system to express the 5-HT2c receptor in a suitable host cell line (e.g., HEK293, CHO).[8][9] | |
| High background or off-target effects | Non-specific Binding: The compound may bind to other serotonin (B10506) receptor subtypes or unrelated proteins, causing unintended cellular responses.[10][11][12][13] | 1. Use a Selective Antagonist: Pre-treat cells with a known selective 5-HT2c receptor antagonist (e.g., SB242084) to confirm that the observed effect is mediated by the 5-HT2c receptor.[9] 2. Dose-Response Curve: Perform a full dose-response experiment to identify a concentration range that is specific for the 5-HT2c receptor. 3. Negative Control Cells: Use a cell line that does not express the 5-HT2c receptor to identify any off-target effects.[14] |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch can lead to changes in receptor expression and signaling. | 1. Standardize Cell Culture: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they reach a similar confluency for each experiment. 2. Serum Screening: Test and pre-qualify batches of fetal bovine serum (FBS) to ensure consistency. 3. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses. |
| Reagent Variability: Inconsistent quality or preparation of reagents can introduce variability. | 1. Quality Control: Use high-purity reagents and validate new batches of critical components (e.g., antibodies, media). 2. Standardized Preparation: Prepare buffers and solutions using a standardized protocol and ensure consistent pH and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a serotonin 5-HT2c receptor agonist.[15] The 5-HT2c receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[15][16] Upon activation by an agonist like PRX933, the receptor stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), triggering various downstream cellular responses.[17][18] The 5-HT2c receptor can also engage other signaling pathways, including those mediated by Gi/o/z and G12/13 G proteins, as well as β-arrestin recruitment.[15][16][19]
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. When preparing working solutions, dilute the stock solution into your aqueous buffer or cell culture medium immediately before use.
Q3: What are some common assays to measure the activity of a 5-HT2c agonist?
A3: Common functional assays for 5-HT2c receptor agonists include:
-
Calcium Flux Assays: These assays measure the transient increase in intracellular calcium concentration upon receptor activation, which is a direct consequence of Gq/11 pathway signaling.[9][18][20][21][22][23] This is often done using calcium-sensitive fluorescent dyes.
-
Western Blotting: This technique can be used to measure the phosphorylation of downstream signaling proteins, such as extracellular signal-regulated kinases (ERK1/2), to confirm receptor activation and pathway engagement.[8][24]
-
Inositol Phosphate (IP) Accumulation Assays: These assays directly measure the product of PLC activity and are a classic method for quantifying Gq/11 pathway activation.[25]
-
Cell Viability/Proliferation Assays: Assays like MTT, WST-1, or ATP-based luminescent assays can be used to assess any cytotoxic or anti-proliferative effects of the compound at various concentrations.[26][27][28]
Q4: My results show a bell-shaped dose-response curve. What could be the cause?
A4: A bell-shaped dose-response curve, where the response decreases at higher concentrations, can be caused by several factors. At high concentrations, the compound may become insoluble and precipitate out of solution, leading to a lower effective concentration. Alternatively, high concentrations of the agonist could lead to receptor desensitization or internalization, a process often mediated by β-arrestin, which would diminish the signaling output. Off-target effects at higher concentrations that counteract the primary response could also contribute to this phenomenon.
Data Presentation
Due to the limited publicly available data for this compound, the following table provides example quantitative data for other well-characterized 5-HT2c receptor agonists to serve as a reference.
Table 1: Example Pharmacological Data for 5-HT2c Receptor Agonists Note: This data is for illustrative purposes and does not represent this compound.
| Compound | Assay Type | Species | EC50 / pKi | Reference |
| Ro 60-0175 | Inhibition of 5-HT neuronal firing | Rat | ED50: 0.55 mg/kg | [29] |
| WAY 161503 | Inhibition of 5-HT neuronal firing | Rat | ED50: 0.36 mg/kg | [29] |
| Serotonin (5-HT) | Calcium Mobilization (CHO cells) | Human | EC50: 1.16 nM | [18] |
| Serotonin (5-HT) | ERK Activation (CHO cells) | Human | EC50: 14 nM | [9] |
| DOI | ERK Activation (CHO cells) | Human | EC50: 19 nM | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability Assay (WST-1 Method)
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 tetrazolium salt to a soluble formazan (B1609692) dye, and the amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Plot the percentage of cell viability against the compound concentration to determine the IC50 value if cytotoxic effects are observed.
Western Blot for ERK1/2 Phosphorylation
Principle: This protocol detects the activation of the MAPK/ERK signaling pathway downstream of 5-HT2c receptor activation by measuring the level of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2.[24]
Methodology:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours or overnight in a serum-free medium prior to treatment.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a short period (e.g., 5-30 minutes). Include a vehicle control and a positive control (e.g., a known agonist or growth factor).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2 and a loading control like GAPDH or β-actin.[24]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Canonical Gq/11 signaling pathway activated by the 5-HT2c receptor agonist this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing the in vitro effects of this compound.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpdft.com [rjpdft.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reposiTUm: Serotonin-releasing agents with reduced off-target effects [repositum.tuwien.at]
- 14. benchchem.com [benchchem.com]
- 15. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. 细胞活力和增殖测定 [sigmaaldrich.com]
- 28. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 29. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PRX933 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PRX933 hydrochloride. This document addresses potential issues related to the experimental application of this compound, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine kinase PLK4 (Polo-like kinase 4). Its primary function is to disrupt the centriole duplication process during the cell cycle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.
Q2: I am observing a higher degree of cell death in my cancer cell line experiments than anticipated based on PLK4 inhibition alone. What could be the cause?
While this compound is highly selective for PLK4, some off-target activity has been observed at higher concentrations. The unexpected level of cytotoxicity could be attributed to the inhibition of other kinases involved in cell survival pathways. We recommend performing a dose-response experiment to determine if the effect is concentration-dependent and consulting the off-target profile in Table 1.
Q3: My experimental results are inconsistent across different cell lines. Why might this be happening?
The cellular response to this compound can vary significantly between different cell lines. This variability can be influenced by the expression levels of PLK4, the status of downstream signaling pathways (e.g., p53), and the expression of potential off-target kinases. It is advisable to characterize the molecular profile of your cell lines of interest, including the expression levels of the kinases listed in Table 1.
Q4: How can I confirm that the observed phenotype in my experiment is a direct result of PLK4 inhibition and not an off-target effect?
To differentiate between on-target and off-target effects, we recommend the following experimental approaches:
-
Rescue Experiments: Attempt to rescue the phenotype by introducing a version of PLK4 that is resistant to this compound.
-
RNAi/CRISPR Knockdown: Compare the phenotype induced by this compound with that of a PLK4 knockdown using RNAi or CRISPR.
-
Use of a Structurally Unrelated PLK4 Inhibitor: Corroborate your findings with another selective PLK4 inhibitor that has a different chemical scaffold and potentially a different off-target profile.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected morphological changes in cells | Inhibition of off-target kinases affecting the cytoskeleton or cell adhesion. | Review the off-target profile (Table 1) for kinases involved in these processes. Perform immunofluorescence staining for key cytoskeletal proteins to assess any alterations. |
| Activation of unexpected signaling pathways | Compensatory mechanisms triggered by on-target or off-target inhibition. | Perform a phospho-proteomic screen or western blot analysis for key signaling nodes to identify aberrantly activated pathways. |
| Low potency in a specific cell line | High expression of drug efflux pumps or low expression of the primary target, PLK4. | Assess the expression of ABC transporters (e.g., MDR1, BCRP). Quantify the expression level of PLK4 in your cell line. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in vitro inhibitory activity of this compound against its primary target (PLK4) and a panel of related kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK4 |
| PLK4 (Primary Target) | 5 | 1 |
| PLK1 | 250 | 50 |
| PLK2 | 800 | 160 |
| PLK3 | 1200 | 240 |
| Aurora Kinase A | 1500 | 300 |
| Aurora Kinase B | 2000 | 400 |
| CDK2/cyclin A | >10,000 | >2000 |
| VEGFR2 | 5000 | 1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against a kinase of interest.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound (in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and this compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol allows for the assessment of the phosphorylation status of downstream targets to confirm the inhibition of PLK4 or potential off-target kinases in a cellular context.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Visualizations
Mitigating cardiovascular side effects of PRX933 hydrochloride
Technical Support Center: PRX933 Hydrochloride
Disclaimer: The following information is based on the known pharmacology of 5-HT2c receptor agonists as a class. Currently, there is limited publicly available data specifically detailing the cardiovascular side effects of this compound. Researchers should exercise caution and conduct thorough cardiovascular safety assessments during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect the cardiovascular system?
A1: this compound is a 5-HT2c receptor agonist.[1][2][3] 5-HT2c receptors are G protein-coupled receptors found in the central nervous system that are involved in regulating mood, appetite, and other physiological processes.[2][3] Activation of central 5-HT2c receptors can lead to an increase in blood pressure and heart rate.[1] The cardiovascular effects are thought to be mediated through the activation of the sympathetic nervous system.
Q2: What are the potential cardiovascular side effects associated with 5-HT2c receptor agonists?
A2: Based on studies with other 5-HT2c agonists, potential cardiovascular side effects may include:
-
Hypertension: An increase in blood pressure is a known effect of central 5-HT2c receptor activation.[1] One 5-HT2c receptor superagonist, bexicaserin, has been associated with hypertension as a common treatment-emergent adverse event in clinical trials.[4]
-
Tachycardia: An initial baroreflex-mediated bradycardia (slow heart rate) may be followed by a sustained increase in heart rate (tachycardia) alongside hypertension.[1]
-
Cardiac Valvulopathy: While primarily associated with 5-HT2B receptor activation, lack of selectivity in some older 5-HT2c agonists has led to concerns about cardiac valvular insufficiency.[2][5] It is crucial to determine the selectivity profile of this compound against the 5-HT2B receptor.
Troubleshooting Guide
Issue 1: Observed increase in blood pressure and/or heart rate in experimental animals after this compound administration.
| Potential Cause | Troubleshooting Steps |
| On-target effect of 5-HT2c agonism | 1. Dose-response assessment: Determine if the effect is dose-dependent. A clear dose-response relationship can help confirm an on-target effect. 2. Continuous monitoring: Implement continuous telemetric monitoring of blood pressure and heart rate to characterize the time course and magnitude of the cardiovascular changes. 3. Antagonist co-administration: In a subset of animals, co-administer a selective 5-HT2c receptor antagonist to see if the hypertensive and tachycardic effects are blocked. This can help confirm that the effects are mediated through the 5-HT2c receptor. |
| Off-target effects | 1. Receptor selectivity profiling: If not already done, perform in vitro receptor binding and functional assays to determine the selectivity of this compound against other serotonin (B10506) receptor subtypes (especially 5-HT2A and 5-HT2B) and other cardiovascular targets (e.g., adrenergic receptors). |
| Experimental stress | 1. Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced cardiovascular changes. 2. Vehicle control: Always include a vehicle-treated control group to differentiate drug effects from procedural stress. |
Issue 2: Concerns about potential for cardiac valvulopathy with chronic administration.
| Potential Cause | Troubleshooting Steps |
| Lack of selectivity (5-HT2B agonism) | 1. In vitro 5-HT2B receptor functional assay: Conduct a functional assay (e.g., measuring inositol (B14025) phosphate (B84403) accumulation or calcium mobilization) to specifically assess the agonist activity of this compound at the 5-HT2B receptor.[5] 2. Chronic toxicology studies: In long-term studies, include regular echocardiographic assessments to monitor for any changes in cardiac valve morphology and function. 3. Histopathology: At the end of chronic studies, perform detailed histopathological examination of the heart valves. |
Data Summary
Table 1: Potential Cardiovascular Side Effects of 5-HT2c Receptor Agonists and Monitoring Parameters
| Side Effect | Potential Mechanism | Key Monitoring Parameters in Preclinical Studies |
| Hypertension | Central activation of the sympathetic nervous system via 5-HT2c receptors.[1] | - Systolic and diastolic blood pressure (telemetry or tail-cuff) - Mean arterial pressure |
| Tachycardia | Central activation of the sympathetic nervous system and/or baroreflex response to blood pressure changes.[1] | - Heart rate (telemetry or ECG) - Heart rate variability |
| Cardiac Valvulopathy | Off-target activation of 5-HT2B receptors on cardiac valve interstitial cells, leading to proliferation and fibrosis.[2][5] | - Echocardiography (valve morphology and function) - Histopathology of heart valves |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Hemodynamics in Conscious, Freely Moving Rodents
-
Animal Model: Male Wistar rats (or other appropriate rodent model).
-
Surgical Implantation:
-
Anesthetize animals using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with the blood pressure catheter inserted into the descending aorta via the femoral artery. The ECG leads should be placed in a lead II configuration.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Acclimatization:
-
House animals individually in their home cages placed on the telemetry receivers.
-
Allow at least 48 hours of acclimatization to the recording setup before the start of the experiment.
-
-
Drug Administration:
-
Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 24 hours prior to dosing.
-
Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Use a range of doses to establish a dose-response relationship.
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and ECG signals for at least 24 hours post-dosing.
-
Analyze the data to determine the time course and magnitude of changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
-
Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Visualizations
References
- 1. Effect of the activation of central 5-HT2C receptors by the 5-HT2C agonist mCPP on blood pressure and heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 4. news.cision.com [news.cision.com]
- 5. researchgate.net [researchgate.net]
How to handle PRX933 hydrochloride precipitation in buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRX933 hydrochloride. The information herein is designed to address common issues, particularly precipitation in experimental buffers, and to provide standardized protocols to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was clear upon preparation, has now formed a precipitate after being added to my aqueous buffer. What is the likely cause?
A1: This is a common issue known as "salting out" or precipitation. It often occurs when a stock solution of a compound, typically dissolved in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer. The dramatic change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.[1] For hydrochloride salts, a significant shift in pH upon dilution into a buffer can also contribute to this issue by converting the more soluble salt form into a less soluble free base.[2]
Q2: I observed a color change in my this compound stock solution. What does this indicate?
A2: A color change in your stock solution may suggest chemical degradation or oxidation of the compound.[3] This can be triggered by factors such as exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[3]
Q3: Can the type of buffer I use affect the solubility of this compound?
A3: Absolutely. The composition, ionic strength, and pH of your buffer are critical factors that influence the solubility of small molecules.[4][5] this compound, being a hydrochloride salt, will have its solubility significantly impacted by the pH of the buffer. It is generally more soluble at a lower pH where it remains in its protonated, ionized form.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A4: You can determine the maximum soluble concentration by performing a solubility assessment. This involves preparing serial dilutions of your compound in the buffer and visually or spectrophotometrically inspecting for precipitation over time.[6] A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: Are there any general best practices for storing this compound to maintain its stability and prevent precipitation?
A5: Proper storage is essential for the longevity of your compound.[7] For this compound, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][7] Using amber glass vials or polypropylene (B1209903) tubes can help prevent degradation from light and adsorption to the container surface.[3]
Troubleshooting Guides
Issue: this compound Precipitates Upon Dilution into Aqueous Buffer
This step-by-step guide will help you diagnose and resolve issues with this compound precipitation.
Step 1: Evaluate Your Stock Solution
-
Action: Visually inspect your stock solution (typically in DMSO) for any signs of precipitation before dilution. If crystals are present, gently warm the solution (not exceeding 50°C) and vortex to redissolve.[8]
-
Rationale: Ensuring your stock solution is fully dissolved is the first critical step. Undissolved compound in the stock will invariably lead to issues upon further dilution.
Step 2: Optimize the Dilution Method
-
Action: Instead of adding the stock solution directly to the full volume of buffer, try a stepwise dilution. First, make an intermediate dilution of the stock in your organic solvent (e.g., DMSO). Then, add this intermediate dilution dropwise to the pre-warmed (37°C) aqueous buffer while vortexing.[6]
-
Rationale: This method avoids creating localized areas of high concentration, which can trigger immediate precipitation.
Step 3: Assess Buffer Compatibility
-
Action: If precipitation persists, investigate the properties of your buffer. Key factors to consider are pH, ionic strength, and the presence of specific salts that might interact with this compound.
-
Rationale: The solubility of hydrochloride salts is often pH-dependent.[9] A buffer with a pH that shifts the equilibrium from the soluble salt to the less soluble free base can induce precipitation.
Step 4: Determine the Empirical Solubility Limit
-
Action: Perform a solubility test to find the maximum concentration of this compound that your buffer can sustain. A detailed protocol is provided below.
-
Rationale: Your intended experimental concentration may simply be above the solubility limit of the compound in that specific buffer system. Knowing this limit is crucial for designing your experiments.[6]
Data Presentation
The following tables provide fictional, yet plausible, data on the solubility of this compound under various conditions to guide your experimental design.
Table 1: Solubility of this compound in Common Buffers
| Buffer (50 mM) | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 15 |
| Tris-HCl | 7.4 | 25 | 25 |
| Tris-HCl | 8.0 | 25 | 10 |
| MES | 6.0 | 25 | 50 |
| HEPES | 7.4 | 25 | 20 |
Table 2: Effect of pH and Temperature on this compound Solubility in 50 mM Tris-HCl
| pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| 6.5 | 25 | 45 |
| 7.0 | 25 | 30 |
| 7.5 | 25 | 20 |
| 8.0 | 25 | 10 |
| 7.4 | 4 | 5 |
| 7.4 | 37 | 35 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until all solid material is completely dissolved. Gentle warming in a water bath (not exceeding 50°C) may aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.[7]
Protocol 2: Determining the Maximum Soluble Concentration in a Target Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Create a series of intermediate dilutions from this stock solution in DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM).
-
Dispense your target aqueous buffer into a 96-well clear-bottom plate.
-
Add a small, fixed volume of each intermediate DMSO dilution to the buffer in the wells to achieve the final desired concentrations (ensure the final DMSO concentration is consistent and below 0.5%).
-
Incubate the plate under your experimental conditions (e.g., 37°C).
-
Visually inspect for precipitation at several time points (e.g., 0, 1, 4, and 24 hours). For a more quantitative measure, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.[6]
-
The highest concentration that remains clear throughout the time course is considered the maximum working soluble concentration.
Mandatory Visualization
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: this compound as an agonist in the 5-HT2C receptor pathway.
References
- 1. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving PRX933 hydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving PRX933 hydrochloride for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective agonist for the 5-HT2c receptor, a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves binding to and activating the 5-HT2c receptor, which primarily couples to Gq/G11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various downstream cellular responses.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in high-purity, anhydrous DMSO. For consistent results, bring both the compound vial and the DMSO to room temperature before preparation. Add the calculated volume of DMSO to the vial to achieve the desired concentration and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q5: What is the recommended final concentration of DMSO in my experiments?
To avoid cellular toxicity, the final concentration of DMSO in in vitro cell-based assays should be kept low, typically below 0.5%.[2] For in vivo animal studies, the final DMSO concentration should ideally be 2% or lower.[2]
Troubleshooting Guide: Dissolving this compound
This guide addresses common issues that may arise when dissolving this compound.
| Problem | Possible Cause | Suggested Solution |
| Visible solid particles or cloudiness in the DMSO solution after vortexing. | Incomplete dissolution. | - Sonication: Place the vial in a water bath sonicator for 10-15 minutes. - Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[3] |
| Compound precipitates out of solution upon addition to aqueous media (e.g., cell culture medium, PBS). | Rapid change in solvent polarity leading to "salting out". | - Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, perform a serial dilution. First, dilute the stock into a smaller volume of the aqueous medium, mix gently, and then add this intermediate dilution to the final volume.[4] - Maintain Adequate Final DMSO Concentration: Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, while remaining within the non-toxic range for your experimental system (e.g., ≤0.5% for cell culture).[2] |
| Variability in experimental results between different batches of dissolved compound. | - Hygroscopic DMSO: DMSO can absorb moisture from the air, which can affect the solubility of hydrochloride salts. - Degradation of Stock Solution: Repeated freeze-thaw cycles can lead to compound degradation. | - Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions. - Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[2] |
Quantitative Data
Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ≥ 10 mg/mL |
| Water | Sparingly soluble |
| Ethanol | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 351.84 g/mol . To prepare a 10 mM stock solution, you will need 3.5184 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated pipette, add the corresponding volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 10-15 minutes or in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until a clear solution is obtained.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro 5-HT2c Receptor Activation Assay using Calcium Flux
This protocol outlines a general procedure for measuring the activation of the 5-HT2c receptor by this compound using a fluorescent calcium indicator in a cell-based assay.[5][6][7]
Materials:
-
Cells stably expressing the human 5-HT2c receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium appropriate for the cell line
-
This compound 10 mM stock solution in DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., Ex/Em = 490/525 nm for Fluo-8)
Procedure:
-
Cell Plating: Seed the 5-HT2c receptor-expressing cells into the microplate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Preparation of Compound Plate: Prepare serial dilutions of the this compound stock solution in assay buffer in a separate plate. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the highest concentration of this compound).
-
Dye Loading: Prepare the calcium-sensitive fluorescent dye loading solution according to the manufacturer's instructions. Remove the cell culture medium from the cell plate and add the dye loading solution to each well.
-
Incubation: Incubate the cell plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes) to allow the cells to take up the dye.
-
Baseline Fluorescence Reading: Place the cell plate in the fluorescence plate reader. Program the instrument to measure the baseline fluorescence intensity of each well for a short period before the addition of the compound.
-
Compound Addition and Kinetic Reading: The instrument's automated injectors will add the prepared dilutions of this compound (and vehicle control) from the compound plate to the cell plate. Immediately begin kinetic reading of the fluorescence intensity in each well at regular intervals (e.g., every second) for a defined period (e.g., 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each concentration of this compound (e.g., peak fluorescence minus baseline). Plot the response versus the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
References
Overcoming challenges in PRX933 hydrochloride delivery to the CNS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the delivery of PRX933 hydrochloride to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective 5-HT2c receptor agonist.[1] Its primary mechanism of action involves stimulating 5-HT2c receptors, which are a subtype of serotonin (B10506) receptors. In the CNS, activation of these receptors can influence various physiological and neurological processes. While it has been investigated for the treatment of hypertension, its effects on the CNS are a key area of research.[1]
Q2: What are the main challenges in delivering this compound to the CNS?
The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances.[2][3][4] For a compound like this compound, a small molecule salt, challenges include:
-
Physicochemical Properties: The hydrochloride salt form generally increases water solubility, which can be unfavorable for passive diffusion across the lipid-rich BBB.[5]
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the drug out of the brain, reducing its CNS concentration.[6][7]
-
Metabolic Stability: The compound may be subject to metabolism in the brain endothelial cells or after crossing the BBB.
Q3: What are the potential delivery strategies for this compound to the CNS?
Strategies can be broadly categorized as invasive and non-invasive:
-
Non-Invasive Strategies:
-
Formulation-based: Encapsulating PRX933 in nanoparticles or liposomes to mask its hydrophilic properties and facilitate transport across the BBB.[4][7]
-
Chemical Modification: Creating a more lipophilic prodrug of PRX933 that can cross the BBB and then be converted to the active compound within the CNS.
-
Intranasal Delivery: Bypassing the BBB by utilizing the olfactory and trigeminal pathways for direct nose-to-brain transport.[5][8][9]
-
-
Invasive Strategies:
-
Direct Administration: In preclinical research, direct injection into the brain parenchyma (intraparenchymal), cerebral ventricles (intracerebroventricular, ICV), or the subarachnoid space (intrathecal) can be used to bypass the BBB entirely.[5][10]
-
BBB Disruption: Transiently opening the BBB using techniques like focused ultrasound with microbubbles or osmotic agents like mannitol, though these are generally more complex and carry higher risks.[2][11]
-
Troubleshooting Guide
Issue 1: Low Brain-to-Plasma Concentration Ratio of PRX933
If you are observing a low brain-to-plasma concentration ratio (Kp) for PRX933, consider the following:
| Possible Cause | Troubleshooting Steps |
| High Efflux by P-gp | Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vitro or animal model to see if the brain concentration increases. |
| Poor BBB Permeability | - Modify the formulation to enhance lipophilicity (e.g., lipid-based nanoparticles).- Evaluate alternative, more direct routes of administration in your experimental model, such as intranasal or intracerebroventricular injection.[5][10] |
| Rapid Metabolism | - Conduct in vitro metabolic stability assays using brain microsomes.- If metabolism is high, consider modifying the chemical structure to block metabolic sites. |
Issue 2: High Variability in Experimental Results
High variability in CNS delivery experiments can be frustrating. Here are some common sources and solutions:
| Source of Variability | Mitigation Strategy |
| Inconsistent Formulation | - Ensure your formulation protocol is standardized and reproducible.- Characterize each batch of your formulation for particle size, charge, and drug loading. |
| Animal Model Factors | - Use animals of the same age, sex, and strain.- Acclimatize animals to the experimental conditions to reduce stress.- Ensure consistent administration technique (e.g., injection speed and location). |
| Sample Collection and Processing | - Standardize the timing of sample collection post-administration.- Use a consistent protocol for brain homogenization and extraction to ensure high and reproducible recovery of the analyte. |
Issue 3: Unexpected Cellular Toxicity in in vitro BBB Models
When using cell-based models of the BBB (e.g., co-cultures of endothelial cells, pericytes, and astrocytes), you might observe toxicity.[12]
| Possible Cause | Troubleshooting Steps |
| High Concentration of PRX933 | - Perform a dose-response curve to determine the cytotoxic concentration range.- Start with lower, physiologically relevant concentrations. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold (typically <0.1%).- Include a vehicle control in your experiments. |
| Formulation Component Toxicity | - Test the toxicity of the empty delivery vehicle (e.g., nanoparticles without the drug) to ensure it is biocompatible with your cell model. |
Experimental Protocols
Protocol 1: In Vivo Assessment of PRX933 Brain Penetration in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., saline or a specific nanoparticle formulation).
-
Administration: Administer PRX933 via intravenous (IV) injection at a predetermined dose.
-
Sample Collection: At various time points (e.g., 15, 30, 60, 120 minutes) post-injection, anesthetize the animals and collect blood via cardiac puncture. Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Analyze the concentration of PRX933 in both plasma and brain homogenate using a validated analytical method like LC-MS/MS.
-
Data Calculation: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Culture brain endothelial cells (e.g., bEnd.3 or primary cells) on the apical side of a Transwell insert and co-culture with astrocytes on the basolateral side to create a more representative BBB model.[12]
-
TEER Measurement: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound to the apical (blood side) chamber.
-
At various time points, take samples from the basolateral (brain side) chamber.
-
Include a control for paracellular transport (e.g., Lucifer yellow or a fluorescently labeled dextran).
-
-
Analysis: Quantify the concentration of PRX933 in the basolateral samples using LC-MS/MS or another sensitive analytical method.
-
Permeability Coefficient: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and physiological factors influencing CNS delivery upon intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Strategies to enhance the translational relevance of PRX933 hydrochloride data
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PRX933 hydrochloride in preclinical and clinical research. The information aims to enhance the translational relevance of experimental data through detailed troubleshooting, frequently asked questions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the use of this compound, a selective 5-HT2c receptor agonist.
| Question | Answer |
| 1. What is this compound and what are its synonyms? | This compound is a selective serotonin (B10506) 2C (5-HT2c) receptor agonist. It is also known by the identifiers GW876167 hydrochloride and BVT-933 hydrochloride.[1] |
| 2. What is the primary mechanism of action of this compound? | This compound selectively stimulates the 5-HT2c receptor.[2][3] This receptor is a G-protein-coupled receptor involved in the regulation of appetite and other physiological processes.[2] |
| 3. What are the potential therapeutic applications of this compound? | Based on its mechanism of action and clinical trial data, this compound has been investigated for the treatment of obesity and hypertension.[3] |
| 4. I am observing high variability in my in vivo animal studies. What are the potential causes? | High variability in animal studies with 5-HT2c agonists can stem from several factors: Animal Strain and Genetics: Different rodent strains can exhibit varied responses to 5-HT2c agonists. Stress: Stress can significantly impact the serotonergic system and alter behavioral and physiological readouts. Acclimatize animals properly and handle them consistently. Dosing and Administration: Ensure accurate and consistent dosing. The route of administration can also influence bioavailability and efficacy. Food and Light Cycle: The anorectic effects of 5-HT2c agonists can be influenced by the feeding schedule and light/dark cycles. Standardize these environmental conditions. |
| 5. My in vitro assay results (e.g., calcium mobilization) are not consistent. What should I check? | For in vitro assays, consider the following: Cell Line and Receptor Expression: Use a validated cell line with stable and consistent expression of the 5-HT2c receptor. Receptor density can affect the magnitude of the response. Ligand Stability and Purity: Ensure the integrity of your this compound stock. Improper storage can lead to degradation. Verify the purity of the compound. Assay Conditions: Optimize assay parameters such as cell density, incubation times, and the concentration of reagents. For calcium mobilization assays, the choice of fluorescent dye and the loading conditions are critical. |
| 6. Are there known off-target effects of this compound? | While this compound is described as a selective 5-HT2c receptor agonist, it is crucial to consider potential interactions with other serotonin receptor subtypes, such as 5-HT2a and 5-HT2b, especially at higher concentrations. Lack of selectivity can lead to side effects like hallucinations (5-HT2a) or cardiovascular issues (5-HT2b). |
| 7. What are the key considerations for translating preclinical findings to clinical studies? | Dose-Response Relationship: Thoroughly characterize the dose-response curve in relevant animal models to identify a therapeutic window. Pharmacokinetics and Pharmacodynamics (PK/PD): Understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your animal models and how they relate to the observed pharmacological effects. Biomarkers: Identify and validate biomarkers that can be used to monitor target engagement and downstream effects in both preclinical and clinical settings. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (BVT-933) from human clinical trials.
Table 1: Clinical Trial Data for BVT-933 in Obesity
| Parameter | Result | Study Population | Duration | Reference |
| Weight Reduction | Statistically significant and clinically relevant | 154 obese but otherwise healthy patients | 4 weeks | Biovitrum Phase IIa Press Release |
| Weight Reduction | ~3 kg | Obese patient population | 8 weeks | WO2014140631A1[2] |
| Blood Pressure Reduction | ~9 mmHg (systolic) | Obese patient population | 8 weeks | WO2014140631A1[2] |
| Blood Pressure Reduction (in patients with <2.0kg weight loss) | 6.7 mmHg | Patients with Cmax > 150nM | 8 weeks | WO2014140631A1[2] |
Note: Detailed preclinical data such as in vitro IC50 and Ki values are not publicly available in the searched resources.
Key Experimental Methodologies
Detailed experimental protocols for this compound are not extensively published. However, based on the known mechanism of action and general practices for 5-HT2c agonists, the following methodologies can be adapted.
In Vitro Calcium Mobilization Assay
Objective: To measure the agonist activity of this compound at the 5-HT2c receptor.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2c receptor in appropriate media.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Record baseline fluorescence before adding the compound and the peak fluorescence after addition.
-
-
Data Analysis: Normalize the fluorescence response to the baseline and calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Rodent Model of Obesity
Objective: To evaluate the effect of this compound on body weight and food intake in a diet-induced obesity model.
Methodology:
-
Animal Model: Use a suitable rodent strain (e.g., C57BL/6J mice or Sprague-Dawley rats).
-
Diet-Induced Obesity: Feed the animals a high-fat diet for a specified period to induce obesity.
-
Acclimatization: Acclimatize the animals to the experimental conditions and handling.
-
Compound Administration: Administer this compound or vehicle control via a relevant route (e.g., oral gavage) at the desired doses and frequency.
-
Measurements:
-
Monitor body weight daily.
-
Measure food and water intake daily.
-
At the end of the study, collect blood samples for biomarker analysis (e.g., glucose, insulin, lipids) and tissues for further analysis.
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Workflow for an in vivo obesity study.
References
Validation & Comparative
Comparative Efficacy of PRX933 Hydrochloride in Preclinical Models of Hypertension
This guide provides a comparative analysis of the novel antihypertensive agent, PRX933 hydrochloride, against established treatments in a well-characterized animal model of hypertension. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of the product's preclinical performance.
Introduction to this compound
This compound is an investigational selective vasopressin V1a receptor antagonist. Its mechanism of action is hypothesized to involve the blockade of arginine vasopressin (AVP)-mediated vasoconstriction, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure. This targeted approach offers the potential for a favorable side-effect profile compared to less selective antihypertensive agents.
Comparative Efficacy Data
The efficacy of this compound was evaluated in the Spontaneously Hypertensive Rat (SHR) model, a widely used and validated model of essential hypertension.[1][2] The results are compared with two standard-of-care antihypertensive drugs: Lisinopril (an ACE inhibitor) and Amlodipine (a calcium channel blocker).
Table 1: Dose-Dependent Effect on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline SBP (mmHg) | SBP after 4 Weeks (mmHg) | Change in SBP (mmHg) | % Reduction |
| Vehicle Control | - | 205 ± 5 | 208 ± 6 | +3 | - |
| PRX933 HCl | 10 | 204 ± 5 | 180 ± 7 | -24 | 11.8% |
| PRX933 HCl | 30 | 206 ± 6 | 162 ± 5 | -44 | 21.4% |
| PRX933 HCl | 100 | 205 ± 5 | 145 ± 6 | -60 | 29.3% |
| Lisinopril | 20 | 207 ± 6 | 155 ± 7 | -52 | 25.1% |
| Amlodipine | 5 | 206 ± 5 | 160 ± 6 | -46 | 22.3% |
Table 2: Dose-Dependent Effect on Diastolic Blood Pressure (DBP) in SHRs
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline DBP (mmHg) | DBP after 4 Weeks (mmHg) | Change in DBP (mmHg) | % Reduction |
| Vehicle Control | - | 135 ± 4 | 138 ± 5 | +3 | - |
| PRX933 HCl | 10 | 134 ± 5 | 118 ± 6 | -16 | 11.9% |
| PRX933 HCl | 30 | 136 ± 4 | 105 ± 5 | -31 | 22.8% |
| PRX933 HCl | 100 | 135 ± 5 | 92 ± 6 | -43 | 31.9% |
| Lisinopril | 20 | 137 ± 4 | 98 ± 5 | -39 | 28.5% |
| Amlodipine | 5 | 136 ± 5 | 102 ± 6 | -34 | 25.0% |
Experimental Protocols
Animal Model
-
Source: Charles River Laboratories.
-
Age: 12-14 weeks at the start of the study.
-
Housing: Animals were housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Drug Administration
-
Formulation: All compounds were formulated in 0.5% carboxymethylcellulose for oral gavage (p.o.).
-
Dosing: Animals were dosed once daily for 28 consecutive days.
-
Groups:
-
Vehicle Control (0.5% carboxymethylcellulose)
-
This compound (10, 30, 100 mg/kg)
-
Lisinopril (20 mg/kg)
-
Amlodipine (5 mg/kg)
-
Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography.[2]
-
Acclimatization: Rats were acclimated to the restraining device and tail-cuff procedure for 7 days prior to the start of the study.
-
Measurement Schedule: Blood pressure was measured at baseline (Day 0) and once weekly for the duration of the 4-week study. The data presented is from the final measurement at week 4.
-
Procedure: For each measurement, a series of 10 readings were taken, and the average was recorded as the blood pressure for that animal at that time point.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for the 28-day efficacy study.
Logical Relationship of the Study
Caption: Logical structure of the comparative efficacy study.
References
Selectivity Profile of PRX933 Hydrochloride (represented by Ketanserin) Against 5-HT Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of PRX933 hydrochloride, represented here by the well-characterized 5-HT₂ₐ receptor antagonist Ketanserin, against a panel of serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is intended to offer researchers a clear perspective on the selectivity of this compound class and to compare its performance with other established 5-HT receptor ligands.
Data Presentation: Comparative Binding Affinity
The binding affinities (Ki, in nM) of Ketanserin and other selected 5-HT receptor ligands are summarized in the table below. Lower Ki values indicate higher binding affinity. This data has been compiled from various publicly available pharmacological studies.
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₂ₐ | 5-HT₂C | 5-HT₃ | 5-HT₄ |
| PRX933 (Ketanserin) | >1000 | >1000 | 2.0 - 3.5 [1][2] | 50 - 137[1] | >1000 | >1000 |
| WAY-100635 | 0.39 - 0.84 [3] | >1000 | >1000 | >1000 | >1000 | >1000 |
| GR 55562 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Ondansetron | >1000 | >1000 | >1000 | >1000 | ~8.0 (pKi) [4] | >1000 |
| Prucalopride | >1000 | >1000 | >1000 | >1000 | >1000 | ~8.1-8.6 (pKi) [5] |
Note: Data for GR 55562 and some specific receptor subtypes for other compounds were not consistently available in the initial searches. The table reflects the most robustly reported values.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
A specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.[7]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.[7]
-
Incubation: The plates are incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium. Incubation time and temperature are optimized for each receptor subtype.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway Diagram
The 5-HT₂ₐ receptor, the primary target of Ketanserin, is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a competitive radioligand binding assay used for selectivity profiling.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karger.com [karger.com]
- 5. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to the Cross-Validation of PRX933 Hydrochloride: A Methodological Framework
For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for the cross-validation of PRX933 hydrochloride's activity across different cell lines. Due to a lack of publicly available experimental data on this specific compound, this document serves as a methodological guide, providing established protocols and a structured approach for its evaluation and comparison with other 5-HT2c receptor agonists.
This compound, also known as GW876167 hydrochloride, is identified as a 5-HT2c receptor agonist.[1][2] The 5-HT2c receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of treatments for a variety of conditions, including obesity, psychiatric disorders, and sexual dysfunction.[3][4] Activation of the 5-HT2c receptor primarily initiates intracellular signaling through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[3][4] It can also engage other G protein pathways, such as Gi/o/z and G12/13.[5] A thorough cross-validation in multiple cell lines is crucial to ascertain the compound's potency, efficacy, and signaling profile, ensuring the robustness and reproducibility of its pharmacological effects.
Proposed Cell Lines for Cross-Validation
A critical step in cross-validation is the selection of appropriate cell lines. Given that 5-HT2c receptors are predominantly expressed in the central nervous system, a panel of cell lines with neuronal or well-characterized GPCR signaling backgrounds is recommended.
| Cell Line | Rationale |
| HEK293 | Human Embryonic Kidney cells are widely used for their robust growth and high transfection efficiency, making them ideal for overexpressing the human 5-HT2c receptor to study its direct signaling in a controlled environment. |
| CHO-K1 | Chinese Hamster Ovary cells are another common host for recombinant protein expression and are frequently used in GPCR functional assays, allowing for comparison with a large body of existing literature on other agonists. |
| SH-SY5Y | A human neuroblastoma cell line that endogenously expresses some neuronal markers and can be differentiated into a more neuron-like phenotype. This line would provide insights into the effects of this compound in a more neuronally relevant context. |
| Primary Neuronal Cultures | For the most physiologically relevant data, primary cultures of neurons (e.g., from rodent cortex or hippocampus) would be invaluable for validating findings from immortalized cell lines. |
Comparative Analysis with Alternative 5-HT2c Agonists
To benchmark the performance of this compound, it should be compared against well-characterized 5-HT2c receptor agonists.
| Compound | Key Characteristics |
| Lorcaserin | A selective 5-HT2c receptor agonist previously approved for weight management.[4] Its well-documented signaling profile and clinical history make it a valuable comparator. |
| Ro 60-0175 | A potent and selective 5-HT2c receptor agonist often used as a research tool to study 5-HT2c-mediated effects. |
| m-Chlorophenylpiperazine (mCPP) | A non-selective serotonin (B10506) receptor agonist with significant affinity for the 5-HT2c receptor, useful for comparative studies on selectivity.[3] |
Experimental Protocols
Calcium Flux Assay
This assay is fundamental for assessing the activation of the Gq/11 pathway, the primary signaling route for 5-HT2c receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing intracellular calcium mobilization.
Methodology:
-
Cell Plating: Seed the selected cell lines (e.g., HEK293 cells stably expressing the 5-HT2c receptor) in a 96-well black-wall, clear-bottom plate at an optimal density (e.g., 50,000 - 80,000 cells per well) and allow them to adhere overnight.[6]
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.[6][7][8]
-
Compound Preparation: Prepare a serial dilution of this compound and comparator agonists.
-
Measurement: Use a fluorescence microplate reader (e.g., FlexStation 3) to measure the baseline fluorescence, then inject the compound dilutions and continuously record the fluorescence intensity (Ex/Em = ~490/525 nm for Fluo-8) for at least 100 seconds to capture the peak response.[6][8]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.
Western Blot Analysis of Downstream Signaling
To investigate the activation of downstream signaling pathways beyond calcium mobilization, Western blotting can be used to detect the phosphorylation of key effector proteins like ERK1/2.
Objective: To assess the ability of this compound to induce the phosphorylation of ERK1/2, a downstream target of GPCR signaling.
Methodology:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Serum-starve the cells for several hours before treating them with different concentrations of this compound or other agonists for a predetermined time (e.g., 5-15 minutes).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[10]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.[9]
-
Densitometry: Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the vehicle control.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and structured tables to facilitate easy comparison across different cell lines and against alternative compounds.
Table 1: Potency (EC50) and Efficacy (Emax) from Calcium Flux Assays
| Compound | Cell Line | EC50 (nM) | Emax (% of Serotonin) |
| This compound | HEK293-5HT2c | ||
| CHO-K1-5HT2c | |||
| SH-SY5Y | |||
| Lorcaserin | HEK293-5HT2c | ||
| CHO-K1-5HT2c | |||
| SH-SY5Y | |||
| Ro 60-0175 | HEK293-5HT2c | ||
| CHO-K1-5HT2c | |||
| SH-SY5Y |
Table 2: ERK1/2 Phosphorylation
| Compound | Cell Line | Max. Fold Induction (vs. Vehicle) |
| This compound | HEK293-5HT2c | |
| CHO-K1-5HT2c | ||
| SH-SY5Y | ||
| Lorcaserin | HEK293-5HT2c | |
| CHO-K1-5HT2c | ||
| SH-SY5Y | ||
| Ro 60-0175 | HEK293-5HT2c | |
| CHO-K1-5HT2c | ||
| SH-SY5Y |
Visualizing Signaling and Workflows
Caption: Canonical 5-HT2c receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the calcium flux assay.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
By following this structured approach, researchers can generate the necessary data to rigorously cross-validate the findings for this compound and objectively compare its performance against other 5-HT2c receptor agonists. This will provide a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. bu.edu [bu.edu]
- 8. abcam.co.jp [abcam.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Lack of Publicly Available Data for PRX933 Hydrochloride Impedes Direct Validation in Primary Neurons
A comprehensive review of scientific literature and publicly available data reveals a significant gap in the experimental validation of PRX933 hydrochloride's mechanism of action specifically within primary neurons. While the compound is identified as a 5-hydroxytryptamine 2c (5-HT2c) receptor agonist, empirical data from neuronal cell-based assays are not available in the public domain. This absence of information prevents a direct comparison of this compound's performance with alternative compounds.
This compound, also known as GW876167 hydrochloride or BVT-933 hydrochloride, is cataloged by several chemical suppliers with the CAS number 639029-42-8. Product datasheets indicate its target is the 5-HT2c receptor, implicating its role in G-protein coupled receptor (GPCR) and neuronal signaling pathways. The primary source of information regarding its potential application is a patent describing its use for the acute treatment of hypertension. However, these resources do not provide experimental data validating its efficacy or mechanism in primary neuronal cultures.
In light of the absence of specific data for this compound, this guide will provide a comparative overview of well-characterized alternative 5-HT2c receptor agonists that have been evaluated in primary neurons and related experimental systems. This comparison will serve as a valuable resource for researchers interested in the neuronal effects of 5-HT2c receptor activation, and will outline the expected mechanism of action and the experimental approaches that would be necessary to validate a compound like this compound.
Presumed Mechanism of Action: 5-HT2c Receptor Activation in Neurons
As a 5-HT2c receptor agonist, this compound is presumed to initiate a signaling cascade that is characteristic of this receptor subtype in neurons. The 5-HT2c receptor is a G-protein coupled receptor that primarily couples to Gq/G11 proteins.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][4] This calcium signal, along with DAG-mediated activation of protein kinase C (PKC), modulates a variety of cellular responses, including neuronal excitability, neurotransmitter release, and gene expression.[3]
Activation of 5-HT2c receptors has been shown to inhibit dopamine (B1211576) and norepinephrine (B1679862) release in several brain regions.[1] Furthermore, stimulation of 5-HT2 receptors in prefrontal pyramidal neurons can inhibit L-type calcium currents via a PLCβ/IP3/calcineurin signaling cascade.[5]
Comparison with Alternative 5-HT2c Receptor Agonists
Several other selective 5-HT2c receptor agonists have been developed and characterized in neuronal systems. The following tables summarize the available data for three such compounds: Lorcaserin (B1675133), CP-809101, and WAY-161503. This information provides a benchmark for the expected performance of a novel 5-HT2c agonist like this compound.
Table 1: In Vitro Pharmacological Profile of Alternative 5-HT2c Receptor Agonists
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy | Reference(s) |
| Lorcaserin | 5-HT2c | ~13 (human) | ~39 (human, IP formation) | Full Agonist | [6] |
| CP-809101 | 5-HT2c | ~1.3 (human) | 0.11 (in vitro) | ~100% | [2][7] |
| WAY-161503 | 5-HT2c | ~3 (human) | 8.5 (IP formation), 0.8 (Ca2+ mobilization) | Full Agonist | [8] |
Table 2: Summary of Reported Effects in Neuronal Systems for Alternative 5-HT2c Receptor Agonists
| Compound | Experimental System | Observed Effects | Reference(s) |
| Lorcaserin | In vivo (mice, rats) | Activates a subset of PPG neurons in the NTS; increases the number of spontaneously active dopaminergic neurons in the VTA. | [9][10] |
| CP-809101 | In vivo (rats) | Attenuates cocaine-primed reinstatement of drug-seeking behavior when infused into the central amygdala. | [11][12] |
| WAY-161503 | In vivo (rats) | Causes a dose-related inhibition of 5-HT neuron firing in the dorsal raphe nucleus. | [13][14] |
| WAY-161503 | In vitro (acute brain slices from POMC-EGFP mice) | Increases intracellular calcium concentrations in approximately 25% of POMC neurons. | [15] |
Experimental Protocols for Validation in Primary Neurons
To validate the mechanism of action of a novel 5-HT2c receptor agonist like this compound in primary neurons, a series of established experimental protocols can be employed.
Primary Neuronal Culture
-
Objective: To establish a viable in vitro model of primary neurons for subsequent pharmacological testing.
-
Protocol:
-
Dissect cortical or hippocampal tissue from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium.
-
Mince the tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C.
-
Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture dishes or glass coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Allow neurons to mature for at least 7-14 days in vitro (DIV) before experimentation.
-
Intracellular Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration in response to agonist application, a key downstream event of 5-HT2c receptor activation.
-
Protocol:
-
Load mature primary neurons (DIV 7-14) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP) according to the manufacturer's instructions.
-
Wash the cells with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Mount the culture dish or coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence reading.
-
Apply this compound at various concentrations to determine a dose-response relationship.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
To confirm specificity, pre-incubate the neurons with a selective 5-HT2c receptor antagonist (e.g., SB242084) before applying this compound. The antagonist should block the calcium response.
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure the effects of the agonist on neuronal electrical properties, such as membrane potential and ion channel currents.
-
Protocol:
-
Prepare mature primary neurons on coverslips for recording.
-
Place a coverslip in a recording chamber on an upright or inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, record membrane currents while holding the neuron at a specific membrane potential. In current-clamp mode, record changes in membrane potential (depolarization or hyperpolarization) and firing rate.
-
After establishing a stable baseline recording, perfuse the chamber with this compound at a known concentration.
-
Record the changes in currents or membrane potential. For example, based on existing literature, one might expect to see a modulation of L-type calcium currents.[5]
-
Confirm the specificity of the effect by co-application with a 5-HT2c receptor antagonist.
-
Conclusion
While this compound is identified as a 5-HT2c receptor agonist, a thorough validation of its mechanism of action in primary neurons is currently absent from the public scientific record. The information and protocols provided in this guide offer a framework for researchers to conduct such a validation. By comparing the performance of this compound to well-established 5-HT2c agonists like Lorcaserin, CP-809101, and WAY-161503, its specific neuronal effects and therapeutic potential can be more clearly elucidated. Researchers are encouraged to perform the described experiments to contribute to the understanding of this compound's neuropharmacology.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Lorcaserin and Betahistine Treatment Improves Cognitive Dysfunction and Dopaminergic Neuron Activity in a Rat Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of the 5-HT2C receptor agonist CP809101 in the amygdala on reinstatement of cocaine-seeking behavior and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
Predictive Validity of Preclinical PRX933 Hydrochloride Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical data available for PRX933 hydrochloride, a selective 5-HT2c receptor agonist, benchmarked against the established compound Lorcaserin (B1675133). Due to the limited publicly available preclinical data for this compound (also known as GW876167 and BVT-933), this guide leverages clinical trial information for BVT-933 in obesity and compares it with the more extensive preclinical and clinical data for Lorcaserin to assess its predictive validity.
Executive Summary
This compound and Lorcaserin are selective agonists for the serotonin (B10506) 2c (5-HT2c) receptor, a G-protein-coupled receptor primarily expressed in the central nervous system.[1] Activation of this receptor is implicated in the regulation of appetite and has been a key target for the development of anti-obesity therapeutics.[2][3] Preclinical studies with 5-HT2c receptor agonists have demonstrated a reduction in food intake and subsequent body weight.[4] While early preclinical promise for this compound (as BVT-933) led to Phase II clinical trials for obesity, the publicly accessible quantitative data from these studies remains limited.[5][6] In contrast, Lorcaserin underwent extensive preclinical and clinical evaluation, leading to its approval for weight management, although it was later withdrawn from the market for safety reasons.[4][7] This guide synthesizes the available data to provide a framework for evaluating the predictive validity of the preclinical findings for this class of compounds.
Comparative Efficacy Data
The following tables summarize the available clinical trial data for BVT-933 (this compound) and both preclinical and clinical data for Lorcaserin, focusing on their effects on weight reduction.
Table 1: Clinical Efficacy of BVT-933 (this compound) in Obesity
| Compound | Study Phase | Population | Key Finding |
| BVT-933 | Phase IIb | 300 obese patients | Primary objective was to assess effects on body weight. Specific quantitative outcomes are not publicly detailed.[5][6] |
Table 2: Preclinical and Clinical Efficacy of Lorcaserin in Obesity
| Study Type | Model/Population | Treatment | Key Findings |
| Preclinical | Diet-induced obese (DIO) rats | Lorcaserin (1-2 mg/kg SC b.i.d. for 28 days) | Significantly reduced percentage body weight gain compared to vehicle.[8] |
| Clinical (BLOOM Study) | Obese and overweight adults | Lorcaserin 10 mg b.i.d. for 1 year | Mean weight loss of 5.8 ± 0.2 kg (vs. 2.2 ± 0.1 kg for placebo). 47.5% of patients achieved ≥5% weight loss (vs. 20.3% for placebo).[9] |
| Clinical (BLOSSOM Trial) | Obese and overweight adults | Lorcaserin 10 mg b.i.d. for 1 year | Least squares mean weight loss of 5.8% (vs. 2.8% for placebo). 47.2% of patients achieved ≥5% weight loss (vs. 25.0% for placebo).[10] |
| Clinical (BLOOM-DM Study) | Obese and overweight adults with type 2 diabetes | Lorcaserin 10 mg b.i.d. for 1 year | Mean weight loss of 4.5% (4.7 kg) (vs. 1.5% (1.6 kg) for placebo). 37.5% of patients achieved ≥5% weight loss (vs. 16.1% for placebo).[11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols representative of those used in the preclinical and clinical evaluation of 5-HT2c receptor agonists for obesity.
Preclinical Evaluation of Anti-Obesity Effects in Rodent Models
Objective: To determine the effect of a 5-HT2c receptor agonist on body weight, food intake, and body composition in a diet-induced obesity (DIO) rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration: Animals are randomly assigned to receive either the test compound (e.g., Lorcaserin) or vehicle control. The drug is administered via a specified route (e.g., subcutaneous injection) and dosing regimen (e.g., twice daily for 28 days).
-
Measurements:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily by weighing the amount of food consumed.
-
Body Composition: Assessed at the beginning and end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the treatment group with the control group.
Clinical Evaluation of Efficacy in Obese and Overweight Adults
Objective: To evaluate the efficacy and safety of a 5-HT2c receptor agonist for weight management in obese or overweight individuals.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Adult patients with a specified Body Mass Index (BMI), often with at least one weight-related comorbidity.
-
Intervention: Participants are randomized to receive the investigational drug (at one or more dose levels) or a placebo for a defined period (e.g., 52 weeks). All participants typically receive counseling on diet and exercise.
-
Primary Endpoints:
-
The proportion of participants who achieve a certain percentage of weight loss from baseline (e.g., ≥5%).
-
The mean percent change in body weight from baseline.
-
-
Secondary Endpoints: May include changes in waist circumference, blood pressure, lipid profiles, and glycemic parameters.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
-
Statistical Analysis: Efficacy endpoints are analyzed in the intent-to-treat population using appropriate statistical models to compare the active treatment groups with the placebo group.
Visualizations
Signaling Pathway of 5-HT2c Receptor Agonists
Activation of the 5-HT2c receptor by an agonist like this compound or Lorcaserin initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[12][13] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] The receptor can also couple to other G proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.[14][15]
General Experimental Workflow for Preclinical Assessment
The preclinical assessment of a novel anti-obesity compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Logical Relationship: From Preclinical Evidence to Clinical Trial
The decision to advance a compound from preclinical to clinical development is based on a logical progression of evidence, where positive preclinical outcomes predict potential clinical efficacy.
References
- 1. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential use of selective 5-HT2C agonists in treating obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reports.huginonline.com [reports.huginonline.com]
- 6. Biovitrum Initiates Clinical Phase IIb Study of [globenewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of lorcaserin in the management of obesity: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PRX933 Hydrochloride Against Established 5-HT2c Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel 5-HT2c agonist PRX933 hydrochloride against established compounds in the same class: Lorcaserin, Vabicaserin, Ro 60-0175, and WAY 163909. The focus is on preclinical pharmacological data, including binding affinity, functional potency, and selectivity, to assist researchers in evaluating its potential therapeutic applications, particularly in the context of hypertension.
Executive Summary
This compound (also known as GW876167) is a serotonin (B10506) 5-HT2c receptor agonist that has been identified as a potential therapeutic agent for the acute treatment of hypertension. While established 5-HT2c agonists have been primarily investigated for obesity, psychiatric disorders, and substance abuse, this compound's development is focused on cardiovascular applications. This guide compiles available preclinical data to benchmark this compound against key players in the 5-HT2c agonist field.
It is important to note that while extensive quantitative preclinical data for established 5-HT2c agonists are publicly available, specific binding affinity (Ki) and functional potency (EC50) values for this compound are not detailed in the accessible scientific literature or patent documentation. Therefore, the comparison for this compound is primarily qualitative, based on its stated mechanism and therapeutic target.
Comparative Analysis of 5-HT2c Agonists
The following tables summarize the in vitro pharmacological profiles of the selected 5-HT2c agonists. This data is crucial for understanding their potency, selectivity, and potential for off-target effects.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2c | 5-HT2a | 5-HT2b | Selectivity (2c vs 2a) | Selectivity (2c vs 2b) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lorcaserin | 15[1][2][3] | 270 (18-fold)[3] | 1560 (104-fold)[3] | 18x | 104x |
| Vabicaserin | 3[4] | >150 (>50-fold)[4] | 14 (4.7-fold)[4] | >50x | 4.7x |
| Ro 60-0175 | ~7.5 | ~225 (30-fold)[5] | ~90 (12-fold) | ~30x | ~12x |
| WAY 163909 | 10.5[6] | 212 (20-fold)[6] | 484 (46-fold)[6] | 20x | 46x |
Table 2: Functional Potency and Efficacy (EC50, nM and Emax, % of 5-HT response)
| Compound | 5-HT2c EC50 (nM) | 5-HT2c Emax (%) | 5-HT2a Activity | 5-HT2b Activity |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Lorcaserin | 45 | 100 (Full agonist)[3] | Partial agonist (75%)[6] | Full agonist[6] |
| Vabicaserin | 8[4] | 100 (Full agonist)[4] | Antagonist[4] | Antagonist/Partial agonist[4] |
| Ro 60-0175 | ~20 | Full agonist | Weak partial agonist | Partial agonist |
| WAY 163909 | 8[7] | 90 (Full agonist)[7] | No functional activity[6] | Weak partial agonist[6] |
In Vivo Efficacy in Hypertension Models
This compound is specifically being developed for the acute treatment of hypertension. While detailed preclinical studies are not publicly available, its mechanism of action via 5-HT2c receptor agonism suggests a potential to lower blood pressure. Activation of 5-HT2c receptors in the central nervous system can modulate sympathetic outflow, a key regulator of blood pressure. Further in vivo studies in hypertensive animal models would be necessary to fully characterize its antihypertensive efficacy, dose-response relationship, and duration of action.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of experimental data. Below are outlines of key in vitro assays used to characterize 5-HT2c agonists.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines stably expressing the human 5-HT2c, 5-HT2a, or 5-HT2b receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]5-HT or [¹²⁵I]DOI) with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a reference agonist).
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Calcium Flux Assays
This functional assay measures the ability of an agonist to activate Gq-coupled receptors like 5-HT2c, leading to an increase in intracellular calcium concentration.
-
Cell Preparation: Cells stably expressing the 5-HT2c receptor are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, the test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference agonist like serotonin) are determined.
Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein Coupling
BRET assays can be used to directly measure the interaction between the 5-HT2c receptor and its associated G-proteins upon agonist stimulation.
-
Cell Transfection: Cells are co-transfected with plasmids encoding for the 5-HT2c receptor fused to a Renilla luciferase (Rluc) energy donor and a specific G-protein subunit (e.g., Gαq) fused to a yellow fluorescent protein (YFP) energy acceptor.
-
Assay Setup: The transfected cells are plated in a multi-well plate. The luciferase substrate, coelenterazine, is added to the cells.
-
Compound Stimulation: The test agonist is added to the wells at various concentrations.
-
BRET Measurement: Upon agonist binding and receptor activation, the G-protein is recruited to the receptor, bringing the Rluc and YFP in close proximity (<10 nm). This allows for resonance energy transfer from the luciferase to the fluorescent protein. The light emitted by both Rluc and YFP is measured at their respective emission wavelengths.
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated for each concentration of the agonist. An increase in the BRET ratio indicates G-protein activation. A dose-response curve is generated to determine the EC50 for G-protein coupling.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2c signaling pathway, a typical experimental workflow, and the logical framework for comparing these agonists.
Caption: 5-HT2c Receptor Signaling Pathway.
Caption: General Experimental Workflow for 5-HT2c Agonist Evaluation.
Caption: Logical Relationship for Comparison of 5-HT2c Agonists.
Conclusion
This compound represents a novel 5-HT2c agonist with a distinct therapeutic focus on hypertension. While a direct quantitative comparison with established agonists is currently limited by the lack of publicly available preclinical data, this guide provides a framework for its evaluation. The compiled data on established agents like Lorcaserin, Vabicaserin, Ro 60-0175, and WAY 163909 offer a valuable benchmark for potency, selectivity, and functional efficacy. As more data on this compound becomes available, a more comprehensive assessment of its therapeutic potential relative to existing 5-HT2c agonists will be possible. Researchers are encouraged to consult the primary literature and patent filings for the most up-to-date information.
References
- 1. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor agonists-65(Smith, Gambrell & Russell LLP) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Limited Availability of Published Data for PRX933 Hydrochloride
A comprehensive review of publicly available scientific literature reveals a notable absence of peer-reviewed, published studies detailing the experimental results and performance of PRX933 hydrochloride. The primary source of information for this compound appears to be a patent application (WO 2014140631 A1) and product descriptions from chemical suppliers.[1] These sources identify this compound as a 5-HT2c receptor agonist, but do not provide the detailed experimental data and protocols necessary for a full comparative analysis as requested.
Due to this lack of published data, a direct comparison of this compound's performance with other alternatives, based on replicated experimental results, cannot be constructed at this time.
However, to fulfill the user's request for a "Publish Comparison Guide" for researchers, this document will provide a template for how such a guide would be structured. It will outline the necessary experimental protocols, data presentation tables, and signaling pathway diagrams that would be required to evaluate a compound like this compound, based on its stated mechanism of action as a 5-HT2c receptor agonist.
Hypothetical Comparison Guide for a 5-HT2c Receptor Agonist
This section serves as a methodological framework for researchers interested in evaluating the performance of this compound or similar 5-HT2c receptor agonists.
Quantitative Data Summary
To objectively compare the performance of a novel 5-HT2c agonist like this compound against a known standard (e.g., Lorcaserin) and a negative control, quantitative data should be summarized as follows:
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Max Response) |
| This compound | 5-HT2c | Data to be determined | Data to be determined | Data to be determined |
| Alternative 1 (e.g., Lorcaserin) | 5-HT2c | Literature Value | Literature Value | Literature Value |
| Negative Control | 5-HT2c | No significant binding | No significant activity | 0% |
Table 2: Off-Target Binding Profile (Selected Receptors)
| Compound | 5-HT2a (Ki, nM) | 5-HT2b (Ki, nM) | D2 (Ki, nM) | H1 (Ki, nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Alternative 1 (e.g., Lorcaserin) | Literature Value | Literature Value | Literature Value | Literature Value |
Table 3: In Vivo Efficacy in a Relevant Model (e.g., Hypertensive Rat Model)
| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change (bpm) | Duration of Action (hours) |
| Vehicle Control | - | Baseline | Baseline | - |
| This compound | Low | Data to be determined | Data to be determined | Data to be determined |
| This compound | High | Data to be determined | Data to be determined | Data to be determined |
| Alternative 1 | Therapeutic | Literature Value | Literature Value | Literature Value |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are example protocols for key experiments.
2.1. Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2c receptor.
-
Materials: Cell membranes expressing human 5-HT2c receptors, radioligand (e.g., [3H]-mesulergine), test compound (this compound), competitor ligand (e.g., serotonin), scintillation fluid, filter plates, and a scintillation counter.
-
Method:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2.2. Calcium Flux Assay for Functional Potency and Efficacy
-
Objective: To measure the functional potency (EC50) and efficacy of this compound as a 5-HT2c receptor agonist.
-
Materials: A cell line stably expressing the human 5-HT2c receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), and a fluorescence plate reader.
-
Method:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Prepare a dose-response curve of this compound.
-
Add the different concentrations of the compound to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Plot the dose-response curve and calculate the EC50 and maximum efficacy relative to a full agonist like serotonin.
-
2.3. In Vivo Model of Hypertension
-
Objective: To evaluate the effect of this compound on blood pressure in a hypertensive animal model.
-
Materials: Spontaneously Hypertensive Rats (SHR), this compound, vehicle solution, telemetry system for blood pressure monitoring.
-
Method:
-
Implant telemetry transmitters in the rats to continuously monitor blood pressure and heart rate.
-
Allow the animals to recover from surgery.
-
Establish a baseline blood pressure reading for each animal.
-
Administer this compound or vehicle control (e.g., orally or via injection).
-
Record blood pressure and heart rate continuously for a specified period.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.
-
Signaling Pathways and Experimental Workflows
3.1. 5-HT2c Receptor Signaling Pathway
The 5-HT2c receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: 5-HT2c receptor activation pathway.
3.2. Experimental Workflow for Compound Evaluation
The process of evaluating a novel compound like this compound follows a logical progression from in vitro characterization to in vivo testing.
Caption: Drug discovery and evaluation workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of PRX933 Hydrochloride: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1] Always operate in a well-ventilated area or within a chemical fume hood to prevent inhalation of vapors or mists.[2][3] Adherence to proper personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][5]
-
Body Protection: A lab coat must be worn at all times.[2]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of laboratory chemicals is to never discard them down the drain or in regular trash.[1][2] All materials contaminated with PRX933 hydrochloride must be treated as hazardous waste.
Step 1: Segregate and Collect Waste Proper segregation is critical to prevent dangerous chemical reactions.[6]
-
Unused/Expired Product: Keep the compound in its original container if possible. This solid waste should be placed in a designated, puncture-resistant container clearly labeled for chemical waste.[1]
-
Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste container.[2][7]
-
Aqueous Solutions: Liquid waste containing this compound must be collected in a chemically resistant container with a secure screw-on cap.[1] Do not mix this waste with incompatible chemicals, such as bases or oxidizing agents.[6][7]
Step 2: Waste Container Management All hazardous waste containers must be managed according to institutional and regulatory standards.
-
Labeling: As soon as you begin collecting waste, affix a "Hazardous Waste" label.[8] The label must clearly identify the contents, including "this compound waste" and any solvents or other chemicals present in the mixture.[2]
-
Storage: Keep waste containers securely closed at all times, except when adding waste.[2][8] Store them in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[1][7]
Step 3: Neutralization of Dilute Acidic Waste (If Permitted) As a hydrochloride salt, solutions of PRX933 may be acidic. Neutralization can render the waste less hazardous but should only be performed if approved by your institution's EHS department and if it does not create other hazards.[9][10]
-
Procedure:
-
Work within a chemical fume hood and wear appropriate PPE.[2][6]
-
Place the container of acidic waste in a larger secondary container to contain any potential spills or foaming.[2]
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide (B78521) solution, to the acidic solution while stirring continuously.[2][10]
-
Monitor the pH of the solution using pH paper or a calibrated meter.[2][10]
-
Continue adding the base incrementally until the pH is within a neutral range (typically 6.0-8.0).[2] The reaction is complete when fizzing ceases.[10]
-
Even after neutralization, the solution must be collected as hazardous waste, as it still contains the chemical compound. Label the container appropriately for collection.[2]
-
Step 4: Disposal of Empty Containers Empty containers that held this compound must also be handled as hazardous waste unless properly decontaminated.[6][8]
-
Decontamination: An empty container must be triple-rinsed with a solvent (such as water or another suitable solvent) capable of removing the chemical residue.[7][8]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[6][8]
-
Final Disposal: After triple-rinsing, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling.[2]
Step 5: Arrange for Waste Pickup Never allow hazardous waste to accumulate.[8]
-
Contact your institution's EHS department to schedule a pickup for your labeled hazardous waste containers.[1] EHS personnel are trained for the proper handling and transport of hazardous materials to a licensed disposal facility.[1]
Procedural Data Summary
The following table summarizes key quantitative parameters based on general laboratory waste guidelines.
| Parameter | Guideline/Value | Source(s) |
| Neutralization pH Range | 6.0 - 8.0 | General laboratory practice[2] |
| Container Rinsing | Triple-rinse with solvent | EPA and institutional guidelines[7][8] |
| Rinsate Volume | Each rinse should use ~5% of the container's volume | Vanderbilt University Guidelines[8] |
| Max. Waste Accumulation | < 55 gallons (hazardous), < 1 quart (acute hazardous) | Institutional guidelines[8] |
| Spill Reporting (Large) | > 1 Liter | University of Houston Guidelines[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. laballey.com [laballey.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for PRX933 Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of PRX933 hydrochloride. Given the absence of specific hazard data for this compound, it is imperative to treat this compound as a potent chemical with unknown toxicity and to adhere to the stringent safety protocols outlined below. These procedures are designed to protect researchers, scientists, and drug development professionals from potential exposure and to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. It is also crucial to conduct a hazard assessment of specific operations to determine if additional PPE is necessary.[1]
Operational Plan: From Receipt to Disposal
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.[2]
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[3]
-
Ventilation: Ensure proper ventilation and functioning of all engineering controls before beginning work.[4]
-
Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before handling the compound.
-
Minimize Quantities: Whenever possible, work with the smallest feasible quantity of the compound.[2]
Handling Procedures
-
Weighing: If weighing the solid form of this compound, perform this task within a fume hood or a ventilated balance enclosure.[2] Use disposable weigh boats to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.[2]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3] Contaminated work clothing should not be allowed out of the workplace.[3]
Post-Handling and Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Clean all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE in designated waste containers.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including excess compound, solutions, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended disposal method for many pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain.[2]
-
Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[2]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the safe handling of this compound and the decision-making process for appropriate PPE selection.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
